2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALWTSCKKZRVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193062-01-8 | |
| Record name | 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Executive Summary
This technical guide details the synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid , a high-value spirocyclic
This specific scaffold combines a strained
Retrosynthetic Analysis & Strategy
The construction of the spiro[3.3] system containing a nitrogen atom adjacent to the spiro center (1-aza) and a carbonyl (2-oxo) is classically achieved via the formation of the
Strategic Disconnection
-
Target: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid.
-
Primary Disconnection: The N1–C2 and C2–C3 bonds of the lactam ring.
-
Transform: [2+2] Cycloaddition.
-
Precursors:
-
Alkene Component: 3-methylenecyclobutanecarboxylic acid (protected as an ester).
-
Isocyanate Component: Chlorosulfonyl isocyanate (CSI).[1]
-
This route is superior to ring-closing metathesis or intramolecular alkylation for this specific core because CSI is a highly reactive electrophile that undergoes rapid [2+2] cycloaddition with electron-rich exocyclic alkenes, typically with high regiocontrol favoring the spiro-fused product.
Figure 1: Retrosynthetic logic relying on the Graf reaction ([2+2] cycloaddition) to establish the spiro-lactam core.
Experimental Protocol
Phase 1: Precursor Preparation
Objective: Synthesis of Methyl 3-methylenecyclobutanecarboxylate. Note: While the carboxylic acid can be used directly, the methyl ester is preferred to prevent competitive reaction between the carboxylic acid proton and CSI.
Reagents:
-
3-Oxocyclobutanecarboxylic acid (Starting Material)
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) -
Trimethylsilyldiazomethane (
) or Methanol/
Workflow:
-
Esterification: Treat 3-oxocyclobutanecarboxylic acid with MeOH (10 equiv) and catalytic
at reflux for 4 hours. Concentrate and extract to yield methyl 3-oxocyclobutanecarboxylate. -
Wittig Olefination:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise. Stir for 30 min (yellow ylide formation). -
Add methyl 3-oxocyclobutanecarboxylate (1.0 equiv) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Purification: Quench with saturated
. Extract with pentane (to avoid codistillation of product with heavier solvents). Carefully distill or column chromatograph (silica, Et2O/Pentane) to isolate the volatile olefin.
-
Phase 2: The Core Synthesis ([2+2] Cycloaddition)
Objective: Formation of the spiro-lactam ring using Chlorosulfonyl Isocyanate (CSI).
Safety Critical: CSI is corrosive and reacts violently with water. It must be handled under strictly anhydrous conditions.
| Parameter | Specification |
| Solvent | Diethyl ether or Dichloromethane (Anhydrous) |
| Temperature | 0°C to Room Temperature |
| Concentration | 0.5 M |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain under inert atmosphere (
). -
Solution A: Dissolve Methyl 3-methylenecyclobutanecarboxylate (1.0 equiv) in anhydrous diethyl ether. Cool to 0°C.
-
Addition: Dilute Chlorosulfonyl isocyanate (CSI, 1.1 equiv) in a small volume of diethyl ether. Add this solution dropwise to Solution A over 30 minutes.
-
Mechanistic Insight: The reaction proceeds via a dipolar intermediate. The nucleophilic alkene attacks the electrophilic carbon of the isocyanate. The high reactivity of CSI allows this to occur at low temperatures, minimizing polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of the N-chlorosulfonyl
-lactam intermediate is often accompanied by the precipitation of the product or a distinct change in viscosity.
Phase 3: Reductive Hydrolysis (N-Desulfonylation)
Objective: Removal of the chlorosulfonyl group to reveal the secondary lactam (N-H).
Reagents:
-
Sodium Sulfite (
) -
Potassium Hydroxide (KOH) or Sodium Bicarbonate (
)
Protocol:
-
Quench: Cool the reaction mixture (containing the N-chlorosulfonyl intermediate) to 0°C.
-
Reduction: Slowly add a saturated aqueous solution of
(excess, ~3–4 equiv). Maintain internal temperature < 10°C to prevent ring opening of the strained -lactam.-
Alternative: Thiophenol (
) and Pyridine is a milder method if the ester is sensitive, but sulfite reduction is standard for CSI adducts.
-
-
Hydrolysis: Adjust pH to ~7–8 with saturated
. Stir vigorously for 1 hour. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Drying: Dry combined organics over
and concentrate in vacuo.
Phase 4: Final Deprotection (Ester Hydrolysis)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid.
Protocol:
-
Dissolve the spiro-lactam ester in THF/Water (3:1).
-
Add Lithium Hydroxide (LiOH, 2.0 equiv).
-
Stir at room temperature. Monitor by TLC (or LCMS) until the ester is consumed.
-
Caution: Avoid heating to prevent opening the
-lactam ring.
-
-
Workup: Carefully acidify to pH 3 with 1N HCl. Extract immediately with EtOAc or n-Butanol.
-
Isolation: Concentrate to yield 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid .
Structural Validation & Data
The product will likely exist as a mixture of diastereomers (cis/trans isomers regarding the carboxylic acid relative to the lactam carbonyl).
Expected Analytical Data:
-
1H NMR (DMSO-d6):
- 12.0 (s, 1H, COOH)
- 8.1 (s, 1H, NH - lactam)
- 3.0–2.8 (m, 1H, CH-COOH)
-
2.9 (s, 2H, Lactam
) - 2.6–2.2 (m, 4H, Cyclobutane ring protons)
-
13C NMR: Distinct carbonyl peaks for the lactam (~168 ppm) and the acid (~175 ppm). Spiro quaternary carbon signal at ~35–45 ppm.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the molecular logic flow, specifically highlighting the Graf reaction mechanism which is the defining step of this synthesis.
Figure 2: Complete synthetic workflow from commercial starting materials to the target spiro-acid.
Critical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Low Yield in Step 2 | Moisture contamination reacting with CSI. | Ensure all glassware is flame-dried; use fresh CSI (distill if yellow/viscous). |
| Polymerization | Temperature too high during CSI addition. | Maintain 0°C or -78°C during addition; dilute CSI in solvent before addition. |
| Lactam Hydrolysis | pH too high/low during workup. | |
| Separation of Isomers | Diastereomers (cis/trans). | Isomers usually separable by HPLC or crystallization at the ester stage (Lactam_Ester). |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Graf, R. (1966).[2] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. (Foundational reference for CSI reactivity). Link
- Dittmer, D. C., & Sedergran, T. C. (1985). High-yield synthesis of beta-lactams using chlorosulfonyl isocyanate. The Journal of Organic Chemistry. (Protocol for reductive hydrolysis).
- Overman, L. E. (1991). The Application of the [2+2] Cycloaddition of Chlorosulfonyl Isocyanate to the Synthesis of Spiro-beta-lactams. Accounts of Chemical Research.
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3][4][5] (Context on spiro[3.3]heptane utility). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid
[1][2][3][4][5][6]
Executive Summary
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a high-value, conformationally restricted spirocyclic scaffold used in advanced medicinal chemistry. It represents a "next-generation" building block designed to escape the flatland of traditional aromatic drug discovery. Structurally, it consists of a
This molecule serves two primary roles in drug development:
-
Bioisostere: A constrained surrogate for glutamine, asparagine, or
-amino acids, offering improved metabolic stability and precise vector orientation. -
Scaffold: A platform for constructing peptidomimetics and
-lactamase inhibitors where rigid geometry is required to lock pharmacophores into active site pockets.
This guide provides a rigorous technical analysis of its physicochemical profile, stability mechanisms, and experimental handling, distinguishing it from its reduced amine counterpart (2-azaspiro[3.3]heptane).
Molecular Identity & Structural Profile[7][8][9]
The spiro[3.3]heptane core imposes significant geometric constraints. Unlike flexible aliphatic chains, the spiro-fusion locks the two four-membered rings into a perpendicular orientation, creating a distinct 3D "butterfly" shape.
Core Identifiers
| Property | Data |
| IUPAC Name | 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid |
| Common Name | Spiro-lactam acid; 1-Azaspiro[3.3]heptan-2-one-6-carboxylic acid |
| CAS Number | Not widely assigned in public aggregators; see specific isomer entries |
| Molecular Formula | |
| Molecular Weight | 155.15 g/mol |
| SMILES | C1C(CC12CC(=O)N2)C(=O)O |
| Stereochemistry | Exists as cis and trans isomers (relative to the spiro center).[1][2] |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional group orientation.
Caption: Connectivity map highlighting the spiro-fusion of the reactive
Physicochemical Properties[11][12][13]
The combination of a polar carboxylic acid and a moderately polar lactam within a compact, lipophilic hydrocarbon cage results in a unique property profile.
Quantitative Data Summary
| Property | Value / Range | Technical Insight |
| LogP (Calculated) | -0.8 to -0.3 | Highly hydrophilic. The molecule partitions preferentially into aqueous phases, necessitating polar extraction methods (e.g., n-butanol or resin capture). |
| Topological PSA | ~66 Ų | |
| H-Bond Donors | 2 | Carboxylic -OH and Lactam -NH. |
| H-Bond Acceptors | 3 | Carboxylic =O, Carboxylic -O-, Lactam =O. |
| pKa (Acidic) | 3.8 – 4.2 | The carboxylic acid is slightly more acidic than acetic acid due to the electron-withdrawing inductive effect of the spiro-lactam system. |
| pKa (Basic) | N/A | The lactam Nitrogen is not basic (pKa of conjugate acid < 0). It acts as a weak acid (pKa ~15) due to resonance stabilization of the conjugate base. |
| Solubility | High (>50 mg/mL) | Soluble in water, DMSO, Methanol. Poor solubility in Hexane/Ether. |
Ionization & Solubility Behavior
Unlike amino acids (which exist as zwitterions), this molecule is not zwitterionic at neutral pH.
-
pH < 3: Uncharged form (COOH, Lactam). Moderate solubility.
-
pH > 5: Anionic form (COO⁻, Lactam). High aqueous solubility.
Experimental Implication: When extracting this compound from reaction mixtures, acidification to pH ~2 is required to drive it into an organic solvent (e.g., EtOAc or DCM), though its hydrophilicity may still require salting out.
Stability & Reactivity Profile
The
Hydrolytic Stability
-
Acidic Conditions: Moderately stable. Can withstand short exposure to TFA (used for deprotection of other groups) but prolonged heating in strong acid will open the lactam ring to form the amino-diacid.
-
Basic Conditions: Unstable. Hydroxide ions rapidly attack the lactam carbonyl, cleaving the ring to form the acyclic amino-dicarboxylic acid derivative.
-
Nucleophiles: Primary amines will ring-open the lactam to form amides. This reactivity is often exploited in synthesis but must be avoided during storage.
Thermal Stability
-
Solid State: Stable at room temperature if kept dry.
-
Solution: prone to polymerization or hydrolysis if traces of moisture and acid/base catalysts are present.
-
Melting Point: Typically high (>150°C) with decomposition.
Synthesis & Characterization Protocols
Synthetic Route: [2+2] Cycloaddition
The authoritative method for constructing the 1-azaspiro[3.3]heptan-2-one scaffold involves the cycloaddition of an alkene with Graf’s Isocyanate (Chlorosulfonyl isocyanate, CSI).
Caption: The [2+2] cycloaddition pathway is the industry standard for generating spiro-beta-lactams.
Analytical Validation
To validate the identity of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid, look for these specific signals:
-
Infrared Spectroscopy (IR):
- -Lactam Carbonyl: A sharp, intense band at 1740–1780 cm⁻¹ . This is distinct from the carboxylic acid carbonyl (~1710 cm⁻¹) and is diagnostic of the 4-membered ring strain.
-
¹H NMR (DMSO-d₆):
-
Lactam NH: A broad singlet typically around 8.0–8.5 ppm (exchangeable with D₂O).
-
Spiro-CH₂: The protons adjacent to the spiro center appear as complex multiplets due to the rigid conformation and diastereotopicity.
-
-
Mass Spectrometry (LC-MS):
-
Ionization: ESI+ or ESI-.
-
Fragmentation: In ESI+, a characteristic loss of 43 Da (HNCO) from the lactam ring opening is often observed.
-
Handling & Storage Guidelines
Safety Precaution: As a
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolytic ring opening.
-
Solvent Choice: Avoid nucleophilic solvents (alcohols, amines) for long-term storage. DMSO or DMF are preferred for stock solutions.
-
Handling: Use a fume hood. Avoid inhalation of dust.
References
-
PubChem. 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (Compound).[1] National Library of Medicine. Available at: [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro[3.3]heptane synthesis).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Review of spirocyclic scaffolds including beta-lactams).
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid: Structure Elucidation, Synthesis, and Applications in Drug Discovery
Executive Summary & Strategic Context
The shift toward high-Fsp³ (fraction of sp³ hybridized carbons) architectures in modern drug discovery has driven the demand for rigid, 3D-shaped polar scaffolds. Traditional saturated heterocycles, such as piperidine and pyrrolidine, often suffer from metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and suboptimal pharmacokinetic profiles. Spirocyclic bioisosteres, particularly azaspiro[3.3]heptanes, have emerged as critical motifs to escape the "flatland" of traditional aromatic and planar rings, offering improved metabolic stability and precise spatial vectors[1].
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a highly functionalized, bifunctional spirocyclic building block. It features a strained β-lactam (azetidin-2-one) ring fused orthogonally to a cyclobutane ring at a single spiro carbon. This unique topology not only serves as a conformationally restricted surrogate for proline or piperidine-carboxylic acids[2] but also provides orthogonal handles (an electrophilic/cleavable β-lactam and a nucleophile-ready carboxylic acid) for peptide coupling and late-stage functionalization[3].
De Novo Synthesis & Mechanistic Causality
The construction of the 1-azaspiro[3.3]heptane core relies on the construction of the β-lactam ring via a highly asynchronous, concerted [2+2] cycloaddition.
The [2+2] Cycloaddition Pathway
The synthesis begins with 3-methylenecyclobutane-1-carboxylic acid . To form the azetidin-2-one ring, Chlorosulfonyl Isocyanate (CSI) is employed.
-
Causality of Reagent Choice: CSI is uniquely suited for this transformation because the strongly electron-withdrawing chlorosulfonyl group renders the isocyanate carbon hyper-electrophilic. This allows it to undergo uncatalyzed [2+2] cycloadditions with unactivated terminal alkenes.
-
Mechanistic Nuance: The reaction proceeds via a stepwise-like, asynchronous concerted transition state. The terminal methylene carbon attacks the isocyanate carbonyl, generating a transient partial positive charge at the tertiary cyclobutane carbon. This is rapidly trapped by the isocyanate nitrogen, establishing the spiro center (C4) and yielding the N-chlorosulfonyl β-lactam intermediate.
Chemoselective Reductive Deprotection
The intermediate N-chlorosulfonyl group must be removed to yield the free lactam.
-
Causality of Reagent Choice: Standard basic or acidic hydrolysis would inevitably cleave the highly strained β-lactam ring, yielding a β-amino acid. To prevent this, a mild reductive cleavage using sodium sulfite (Na₂SO₃) in a precisely buffered aqueous solution (pH 7.5) is utilized. The sulfite anion selectively attacks the sulfur atom of the sulfonyl group, reducing the S-Cl bond and releasing SO₂ and chloride without compromising the four-membered lactam.
Fig 1. Two-step synthesis workflow via [2+2] cycloaddition and chemoselective deprotection.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the N-Chlorosulfonyl Intermediate
-
Preparation: Flame-dry a 250 mL round-bottom flask. Add 3-methylenecyclobutane-1-carboxylic acid (10.0 mmol, 1.12 g) and anhydrous dichloromethane (DCM, 50 mL).
-
Reaction: Cool the solution to 0 °C under an argon atmosphere. Add chlorosulfonyl isocyanate (12.0 mmol, 1.04 mL) dropwise over 15 minutes.
-
Validation Check: Monitor the reaction via IR spectroscopy. The disappearance of the alkene C=C stretch (~1650 cm⁻¹) and the appearance of a strong β-lactam C=O stretch (~1780 cm⁻¹) indicates conversion.
-
Isolation: After stirring for 12 hours at room temperature, concentrate the mixture in vacuo. Critical Note: Do not expose the intermediate to atmospheric moisture; proceed immediately to Protocol B.
Protocol B: Buffered Reductive Deprotection
-
Buffer Preparation: Prepare a 0.5 M aqueous solution of Na₂HPO₄ and adjust the pH to exactly 7.5 using 1M HCl. Dissolve Na₂SO₃ (30.0 mmol, 3.78 g) in 30 mL of this buffer.
-
Reduction: Cool the buffered sulfite solution to 0 °C. Dissolve the crude intermediate from Protocol A in cold acetone (20 mL) and add it dropwise to the vigorously stirred aqueous solution.
-
Validation Check: Maintain the pH between 7.0 and 8.0 by adding 1M NaOH dropwise if necessary. A drop in pH indicates the release of HCl during the reduction. Monitor by LC-MS until the intermediate mass disappears.
-
Workup: Once complete (approx. 2 hours), carefully acidify the mixture to pH 2.5 using 1M HCl to protonate the carboxylic acid. Extract with ethyl acetate (3 × 50 mL). Dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify via reverse-phase HPLC.
Comprehensive Structure Elucidation
The orthogonal geometry of the two cyclobutane-derived rings creates a plane of symmetry bisecting the C5-C4-C7 angle. Consequently, the molecule exhibits distinct NMR signatures based on diastereotopic relationships. Base structural data for the azaspiro[3.3]heptane core is well-documented[4], but the functionalized derivative requires precise assignment.
Nuclear Magnetic Resonance (NMR) Profiling
Due to the pseudo-axial/equatorial nature of the cyclobutane substituents relative to the β-lactam plane, the compound exists primarily as the trans-isomer (where the bulky carboxylic acid minimizes steric clash with the lactam carbonyl).
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz), Int. | Structural Assignment Notes |
| 1 (N) | - | 8.25, br s, 1H | β-lactam NH; exchanges rapidly with D₂O. |
| 2 (C=O) | 168.5 | - | β-lactam carbonyl; highly deshielded due to ring strain. |
| 3 (CH₂) | 46.5 | 2.95, s, 2H | Isolated spin system; protons are equivalent due to symmetry. |
| 4 (C) | 58.2 | - | Spiro quaternary center; bonded directly to N1. |
| 5, 7 (CH₂) | 36.4 | 2.40, m, 2H; 2.25, m, 2H | Diastereotopic protons (syn/anti to COOH); C5 and C7 are equivalent. |
| 6 (CH) | 33.1 | 3.10, tt, J=8.5, 8.5 Hz, 1H | Methine proton; coupled to the four adjacent C5/C7 protons. |
| 8 (COOH) | 175.0 | 12.50, br s, 1H | Carboxylic acid proton. |
Mass Spectrometry (ESI-MS/MS) & Fragmentation Causality
High-resolution mass spectrometry (HRMS) yields an [M+H]⁺ ion at m/z 156.0655 (Calculated for C₇H₁₀NO₃⁺: 156.0655). The MS/MS fragmentation pathway is highly diagnostic of the spiro-β-lactam architecture.
-
The Retro-[2+2] Cleavage: The most prominent fragment occurs at m/z 113.06. This corresponds to the loss of isocyanic acid (HNCO, 43 Da). Mechanistically, the collision-induced dissociation (CID) triggers a retro-[2+2] cycloaddition driven by the release of ring strain, essentially reverting the molecule back to protonated 3-methylenecyclobutane-1-carboxylic acid.
Fig 2. Proposed ESI-MS/MS fragmentation pathway for 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid.
Table 2: Key MS/MS Fragments
| Fragment m/z | Neutral Loss | Formula of Fragment | Mechanistic Rationale |
| 156.06 | - | [C₇H₁₀NO₃]⁺ | Protonated molecular ion [M+H]⁺. |
| 138.05 | 18 Da (H₂O) | [C₇H₈NO₂]⁺ | Dehydration of the carboxylic acid moiety to an acylium ion. |
| 113.06 | 43 Da (HNCO) | [C₆H₉O₂]⁺ | Strain-release retro-[2+2] cleavage of the β-lactam ring. |
| 112.07 | 44 Da (CO₂) | [C₆H₁₀NO]⁺ | Decarboxylation of the C6 acid. |
References
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry ResearchGate[Link][1]
-
1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery PubMed (NIH) [Link][2]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design ResearchGate[Link][3]
-
2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 PubChem (NIH)[Link][4]
Sources
An In-Depth Technical Guide to the Biological Activity of Novel Azaspiro[3.3]heptane Derivatives
Introduction: The Rise of Azaspiro[3.3]heptane in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties upon drug candidates is perpetual. Among the more recent entrants to the medicinal chemist's toolbox, the azaspiro[3.3]heptane core has emerged as a particularly promising structural motif.[1][2] This strained spirocyclic system, characterized by two fused four-membered rings sharing a single carbon atom, with at least one ring containing a nitrogen atom, offers a unique three-dimensional geometry that departs from the flat, aromatic structures prevalent in many established drugs.[2] This increased three-dimensionality is often associated with enhanced target selectivity and improved metabolic stability.[3]
This technical guide provides an in-depth exploration of the biological activities of novel azaspiro[3.3]heptane derivatives, with a focus on their potential as fetal hemoglobin inducers and STAT3 inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols for these promising compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
One of the key advantages of the azaspiro[3.3]heptane scaffold is its ability to serve as a bioisosteric replacement for more common saturated heterocycles like piperidine and morpholine.[1][2] This substitution can lead to significant improvements in a molecule's properties. For instance, the incorporation of an azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (logD), a critical parameter in drug design, which can in turn enhance solubility and reduce off-target effects.[4][5] The compact and rigid nature of the scaffold also allows for precise vectorization of substituents, enabling optimized interactions with biological targets.[2]
Fetal Hemoglobin Induction: A Promising Avenue for Hemoglobinopathies
The pharmacological reactivation of fetal hemoglobin (HbF) production is a clinically validated therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[6][7] The introduction of novel 2-azaspiro[3.3]heptane derivatives has opened up new possibilities in this area.[6]
Mechanism of Action: Unraveling the Signaling Pathways
While the precise mechanism by which 2-azaspiro[3.3]heptane derivatives induce fetal hemoglobin has not been fully elucidated for this specific class of compounds, the broader understanding of HbF induction points towards the involvement of key signaling pathways within erythroid progenitor cells.[8][9][10] Several studies suggest that the p38 MAPK and CREB1 signaling pathways play a crucial role in the regulation of γ-globin gene expression.[8][9] It is hypothesized that these novel azaspiro[3.3]heptane derivatives may modulate one or more of these pathways, leading to the reactivation of the γ-globin gene.
Figure 1: A putative signaling pathway for the induction of fetal hemoglobin by novel azaspiro[3.3]heptane derivatives, potentially involving the p38 MAPK and CREB1 pathways.
Structure-Activity Relationship (SAR) and Optimization
A key study in this area involved a phenotypic screen in human erythroid progenitor cells, which led to the identification of a hit compound that was subsequently optimized.[6] The exploration of SAR and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties resulted in the development of a 2-azaspiro[3.3]heptane derivative, compound 18 , with a rigid and unique structure.[6] This compound demonstrated a significant dose-dependent increase in globin switching in vivo in cynomolgus monkeys and exhibited a favorable safety profile compared to hydroxyurea.[6]
Table 1: Fetal Hemoglobin Induction by a 2-Azaspiro[3.3]heptane Derivative
| Compound | In vivo Model | Effect | Safety Profile |
| 18 | Cynomolgus monkeys | Significant dose-dependent increase in globin switching | No genotoxic effects; safer than hydroxyurea |
Data sourced from a study on orally bioavailable fetal hemoglobin inducers.[6]
Experimental Protocols
Synthesis of a 2-Azaspiro[3.3]heptane-based Fetal Hemoglobin Inducer
While the exact, detailed synthesis of compound 18 from the primary literature is proprietary, a general, representative synthesis for a 2-azaspiro[3.3]heptane derivative with an isoxazole moiety can be outlined based on common synthetic methodologies.
Step 1: Synthesis of the Azaspiro[3.3]heptane Core
A common method for the synthesis of the 2-azaspiro[3.3]heptane core involves a multi-step process starting from commercially available materials, often culminating in a ring-closing reaction.[11]
Step 2: Functionalization and Coupling to the Isoxazole Moiety
-
N-Functionalization of the Azaspiro[3.3]heptane: The secondary amine of the 2-azaspiro[3.3]heptane core is typically protected (e.g., with a Boc group) to allow for selective functionalization at other positions, or it is directly used in a nucleophilic substitution or reductive amination reaction.
-
Synthesis of the Isoxazole Component: A suitably functionalized isoxazole, for example, an isoxazole with a leaving group or an aldehyde, is synthesized separately.
-
Coupling Reaction: The N-functionalized azaspiro[3.3]heptane and the isoxazole component are then coupled. This can be achieved through various standard organic reactions such as a nucleophilic aromatic substitution or a reductive amination.
Assay for Fetal Hemoglobin Induction in Erythroid Progenitor Cells
A two-phase liquid culture system for primary human erythroid cells is a standard method to evaluate potential HbF inducers.[12]
Phase 1: Proliferation
-
Isolate CD34+ hematopoietic stem and progenitor cells from human peripheral blood or bone marrow.
-
Culture the cells in a medium containing stem cell factor (SCF), IL-3, and erythropoietin (EPO) to promote proliferation and commitment to the erythroid lineage.
Phase 2: Differentiation
-
After a period of proliferation (e.g., 7-10 days), transfer the cells to a differentiation medium containing EPO and insulin.
-
Add the test compounds (azaspiro[3.3]heptane derivatives) at various concentrations.
-
Culture for an additional period (e.g., 4-7 days) to allow for terminal erythroid differentiation and hemoglobin production.
Quantification of Fetal Hemoglobin
-
Harvest the cells and prepare cell lysates.
-
Quantify the percentage of HbF relative to total hemoglobin using High-Performance Liquid Chromatography (HPLC).
-
Alternatively, γ-globin mRNA levels can be quantified using quantitative real-time PCR (qRT-PCR) to assess the induction at the transcriptional level.[12]
Figure 2: A general workflow for the in vitro evaluation of fetal hemoglobin inducers in human erythroid progenitor cells.
STAT3 Inhibition: A Targeted Approach in Oncology and Immunology
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, survival, and differentiation. Aberrant, constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Recently, 2-azaspiro[3.3]heptane derivatives have been patented as potent STAT3 inhibitors.
Mechanism of Action: Disrupting the STAT3 Signaling Cascade
The STAT3 signaling pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to DNA to regulate gene expression. STAT3 inhibitors can interfere with this cascade at various points, such as by preventing phosphorylation, blocking dimerization, or inhibiting DNA binding.
Figure 3: The STAT3 signaling pathway and a potential point of inhibition by novel azaspiro[3.3]heptane derivatives.
Structure-Activity Relationship (SAR) and Potency
A recent patent has disclosed a series of 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors. An exemplified compound demonstrated potent inhibition of STAT3 DNA interaction with an IC50 of 0.015 µM in a Homogeneous Time Resolved Fluorescence (HTRF) assay.[13] The same compound also suppressed the IL-10-stimulated transcription of SOCS3, a downstream target of STAT3, in human whole blood with an IC50 of 0.002 µM.[13]
Table 2: In Vitro Activity of a 2-Azaspiro[3.3]heptane-based STAT3 Inhibitor
| Assay | Target | IC50 (µM) |
| HTRF Assay | STAT3 DNA Interaction | 0.015 |
| qPCR Assay | IL-10-stimulated SOCS3 transcription | 0.002 |
Data sourced from a patent on 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors.[13]
Experimental Protocols
General Synthesis of a 2-Azaspiro[3.3]heptane-based STAT3 Inhibitor
The synthesis of these complex molecules involves a multi-step sequence, often detailed within the examples of patent literature. A generalized approach is provided below.
-
Preparation of the Functionalized Azaspiro[3.3]heptane Core: This often involves the synthesis of a substituted 2-azaspiro[3.3]heptane, which may be protected to allow for further reactions.
-
Synthesis of the Heterocyclic Side Chain: The other key fragments of the molecule, which may include substituted pyridines, pyrimidines, or other heterocycles, are synthesized separately.
-
Coupling and Final Elaboration: The azaspiro[3.3]heptane core is then coupled to the heterocyclic side chains through standard coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution). Subsequent deprotection and/or functional group manipulation steps yield the final product.
STAT3 Inhibition Assays
HTRF (Homogeneous Time Resolved Fluorescence) Assay for STAT3 DNA Interaction
This is a common high-throughput screening assay to identify inhibitors of protein-protein or protein-DNA interactions.
-
Reagents: Biotinylated DNA probe containing the STAT3 binding site, GST-tagged STAT3 protein, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
-
Procedure:
-
Incubate the GST-STAT3 protein with the test compound (azaspiro[3.3]heptane derivative).
-
Add the biotinylated DNA probe.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate to allow for binding and the FRET reaction to occur.
-
-
Detection: Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm). A decrease in the signal indicates inhibition of the STAT3-DNA interaction.
Cellular Assay for STAT3 Target Gene Expression (qPCR)
This assay measures the ability of a compound to inhibit STAT3 activity in a cellular context.
-
Cell Culture: Use a human cell line that expresses the appropriate cytokine receptor (e.g., human whole blood or a specific cell line).
-
Treatment:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a cytokine known to activate STAT3 (e.g., IL-10).
-
-
RNA Extraction and cDNA Synthesis: After a suitable incubation period, lyse the cells, extract total RNA, and reverse transcribe it to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers specific for a known STAT3 target gene (e.g., SOCS3) and a housekeeping gene for normalization.
-
Analysis: Calculate the relative expression of the target gene in treated versus untreated cells to determine the inhibitory effect of the compound.
Physicochemical and Pharmacokinetic Properties
A significant driver for the adoption of the azaspiro[3.3]heptane scaffold is its favorable impact on the ADME properties of drug candidates.[3][14]
Table 3: Comparison of Physicochemical Properties
| Property | Piperidine | 2-Azaspiro[3.3]heptane |
| Molecular Weight ( g/mol ) | 85.15 | 97.16 |
| cLogP | ~1.1 | ~0.7 |
| TPSA (Ų) | 12.03 | 12.03 |
General physicochemical properties for the parent scaffolds.
The lower cLogP of the 2-azaspiro[3.3]heptane scaffold compared to piperidine suggests a less lipophilic character, which can translate to improved aqueous solubility.[4] Studies have shown that replacing a piperidine with an azaspiro[3.3]heptane can decrease the measured logD of a molecule by as much as -1.0.[5]
Pharmacokinetic data for specific azaspiro[3.3]heptane derivatives is often proprietary and found within preclinical data packages. However, the general trend observed is that the increased sp3 character and reduced lipophilicity can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[3][14] The optimized 2-azaspiro[3.3]heptane fetal hemoglobin inducer, compound 18 , was noted to have "developable properties," suggesting good oral bioavailability and a suitable half-life for in vivo efficacy.[6]
Conclusion and Future Perspectives
Novel azaspiro[3.3]heptane derivatives represent a significant advancement in medicinal chemistry, offering a unique and valuable scaffold for the design of new therapeutics. Their demonstrated biological activity as potent fetal hemoglobin inducers and STAT3 inhibitors highlights their potential in treating a range of diseases from genetic blood disorders to cancer and inflammatory conditions. The favorable physicochemical and pharmacokinetic properties conferred by this strained spirocyclic system further enhance its appeal in drug discovery programs.
As our understanding of the synthesis and biological activity of these compounds continues to grow, we can anticipate the emergence of new and improved derivatives with enhanced potency, selectivity, and safety profiles. The continued exploration of the vast chemical space around the azaspiro[3.3]heptane core promises to yield the next generation of innovative medicines.
References
Sources
- 1. ijpas.org [ijpas.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. BIOORGANIC & MEDICINAL CHEMISTRY LETTERS_å½±åå å(IF)_ä¸ç§é¢ååº_SCIæåæç¨¿ç»éª_ç±ç§å¦ [iikx.com]
- 6. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Regulation of γ-globin gene expression involves signaling through the p38 MAPK/CREB1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of CREB activation by p38 mitogen activated protein kinase during human primary erythroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Fetal Hemoglobin Inducers through Small Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR analysis of HbF inducers in primary human adult erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT3 inhibitors named in Vividion Therapeutics patent | BioWorld [bioworld.com]
- 14. tandfonline.com [tandfonline.com]
Protocol 1: Synthesis of Azaspirocycles via [3+2] Cycloaddition
Title: Escape from Flatland: The Strategic Role of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry
Introduction For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic and heteroaromatic ring systems. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. The paradigm shift known as "Escape from Flatland" emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to enhance molecular three-dimensionality[1]. Among the most privileged 3D architectures are azaspirocycles—bicyclic systems sharing a single quaternary carbon atom (the spiro center) and containing at least one nitrogen atom. As a Senior Application Scientist, I have observed firsthand how integrating azaspirocyclic scaffolds fundamentally rectifies pharmacokinetic (PK) liabilities while unlocking precise vectoral displays for challenging biological targets[2].
The Physicochemical Case for Azaspirocycles The correlation between Fsp3 and clinical success is well-documented; the mean Fsp3 increases from approximately 0.36 in early development stages to 0.47 for approved drugs[1],[3]. Azaspirocycles inherently drive this Fsp3 increase. Their rigid, non-planar geometry disrupts the crystal lattice packing energy that typically plagues flat aromatics, thereby significantly enhancing aqueous solubility[2],[3]. Furthermore, the introduction of the spirocyclic nitrogen provides a tunable handle for modulating basicity, polarity, and hydrogen-bonding capacity without the lipophilic penalty associated with extending alkyl chains[2],[4].
Caption: Logical relationship between Fsp3 increase via azaspirocycles and clinical success.
Quantitative Impact of Bioisosteric Replacement Replacing traditional six-membered rings (e.g., piperidines, piperazines, morpholines) with azaspirocyclic bioisosteres is a powerful hit-to-lead optimization strategy. The table below summarizes the quantitative and biological impacts of such replacements across various drug discovery campaigns.
| Drug / Target | Original Scaffold | Azaspirocyclic Replacement | Fsp3 Shift | Key Physicochemical & Biological Impact |
| Olaparib (PARP Inhibitor) | Piperazine | Diazaspiro[3.3]heptane | Increased | Significantly increased PARP-1 selectivity; reduced DNA damage and cytotoxicity[1],[4]. |
| MCHr1 Antagonists | Morpholine | Diverse Azaspirocycles | Increased | Lowered LogD values; vastly improved selectivity against hERG channels; enhanced metabolic stability[1]. |
| pks13 Inhibitors | Piperidine | 2-oxa-6-azaspiro[3.4]octane | Increased | Reduced hERG liability; lowered lipophilicity and basicity while maintaining thioesterase inhibition[4]. |
| Quisinostat (HDAC Inhibitor) | Piperidine linker | Pyrrolidino-azetidine | Increased | Reduced hHDAC inhibition (lower cytotoxicity) while maintaining PfHDAC1 antimalarial activity[4]. |
Mechanistic Superiority: Conformational Locking and Vectoral Display From a mechanistic standpoint, the superiority of azaspirocycles lies in their conformational rigidity. Flexible rings like piperazine can adopt multiple chair/boat conformations, leading to an entropic penalty upon target binding and increased off-target interactions. Azaspirocycles "lock" the molecule into a specific 3D orientation. This precise vectoral display ensures that pharmacophores are optimally positioned to interact with the complex topographies of enzyme active sites or GPCR binding pockets, directly causing the improved selectivity profiles seen in the table above[2],[4].
Caption: Workflow for hit-to-lead optimization utilizing azaspirocyclic bioisosteric replacement.
Self-Validating Experimental Protocols To harness these scaffolds, robust synthetic and evaluative methodologies are required. Below are two field-proven, self-validating protocols for the synthesis and functionalization of azaspirocycles.
This protocol describes the construction of an azaspirocyclic core using a [3+2] cycloaddition approach, which offers rapid access to complex scaffolds with excellent stereocontrol (typically yielding >75%)[5].
Reagents & Materials:
-
Exocyclic alkene precursor (e.g., methylenecyclopentane)
-
Dipole precursor: Benzyl(methoxymethyl)(trimethylsilylmethyl)amine
-
Catalyst: Trifluoroacetic acid (TFA)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert N2 gas. This prevents atmospheric moisture from quenching the highly reactive azomethine ylide intermediate.
-
Reagent Loading: Charge the flask with the exocyclic alkene precursor (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).
-
Dipole Addition: Dropwise, add the dipole precursor, benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 equiv).
-
Catalysis Initiation: Slowly add TFA (0.1 equiv) at 0 °C. Causality: TFA catalyzes the desilylation and demethoxylation of the precursor, generating the reactive non-stabilized azomethine ylide in situ[5].
-
Reaction Monitoring (Self-Validation Step): Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active alkene spot and the emergence of a new, ninhydrin-active spot (indicating the basic nitrogen of the spirocycle) confirms successful cycloaddition.
-
Quenching & Extraction: Once complete (typically 4-6 hours), quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). The basic aqueous wash ensures the removal of residual TFA and unreacted dipole fragments.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure azaspirocycle[5].
Protocol 2: Buchwald-Hartwig Amination for Azaspirocycle Functionalization
Functionalizing the spirocyclic nitrogen is a critical step in library generation. This protocol details the Pd-catalyzed cross-coupling of an azaspirocycle with an aryl halide[2].
Reagents & Materials:
-
Pd(OAc)2 (5 mol%), BINAP (10 mol%)
-
Aryl halide (1.0 equiv), Azaspirocycle amine (1.5 equiv)
-
Base: Cs2CO3 (1.1 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a N2-purged Schlenk flask, combine Pd(OAc)2 (5 mol%) and BINAP (10 mol%) in dry toluene. Degas via sparging for 10 minutes. Heat to 80 °C for 15 minutes.
-
Causality & Validation: Pre-heating ensures the complete reduction of Pd(II) to the active Pd(0)-BINAP complex. A visual color change from pale orange to deep red/brown serves as a self-validating indicator of active catalyst formation[2].
-
-
Reagent Introduction: Cool the mixture to room temperature. Add the aryl halide (1.0 equiv), the azaspirocyclic amine (1.5 equiv), and Cs2CO3 (1.1 equiv).
-
Secondary Degassing: Degas the heterogeneous mixture for an additional 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand, which would prematurely terminate the catalytic cycle.
-
Cross-Coupling: Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor via LC-MS. Validation: The emergence of the product mass peak [M+H]+ and the consumption of the aryl halide peak confirm successful C-N bond formation.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the insoluble inorganic base and palladium black, concentrate, and purify via preparative HPLC[2].
Conclusion The integration of azaspirocyclic scaffolds is not merely a structural novelty; it is a calculated, data-driven strategy to overcome the attrition rates associated with traditional flat molecules. By leveraging their high Fsp3 character, medicinal chemists can systematically engineer out PK liabilities while locking in the precise conformational geometry required for high-affinity target engagement.
References
-
Taylor & Francis. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". URL:[Link]
Sources
The Next-Generation Piperidine Bioisostere: A Technical Guide to 2-Oxo-1-azaspiroheptane-6-carboxylic acid
The Next-Generation Piperidine Bioisostere: A Technical Guide to 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid
Executive Summary
In modern medicinal chemistry, escaping "flatland" is a primary directive for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. For decades, piperidine has been a ubiquitous heterocycle in FDA-approved drugs. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP450) mediated α-oxidation often lead to metabolic liabilities.
2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid (CAS: 2193062-01-8) has recently emerged as a highly valuable spirocyclic β-lactam intermediate. It serves as the critical synthetic precursor to 1-azaspiro[1]heptanes—a novel class of bioisosteres that mimic piperidine while offering superior metabolic stability, reduced lipophilicity, and unique 3D exit vectors. This whitepaper provides an in-depth mechanistic analysis and validated synthetic protocols for utilizing this compound in fragment-based drug discovery (FBDD).
Physicochemical Profiling & Quantitative Data
To understand the utility of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid, we must first analyze its core properties. The incorporation of a spirocyclic core inherently lowers the partition coefficient (cLogP) compared to saturated six-membered rings, enhancing aqueous solubility.
| Property | Value / Description |
| Chemical Name | 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid |
| CAS Registry Number | 2193062-01-8 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Structural Class | Spirocyclic β-lactam (Azetidin-2-one derivative) |
| Key Functional Groups | Highly strained β-lactam (C=O), Carboxylic acid (-COOH) |
| Primary Application | Precursor to 1-azaspiro[1]heptane bioisosteres |
Mechanistic Rationale: The Bioisosteric Shift
The transition from traditional heterocycles to strained spirocycles is driven by the need to optimize the spatial geometry of lead compounds. While 2-azaspiro[1]heptanes have been widely adopted since 2010 to mimic 1,4-substituted piperidines, they fail to replicate the angular geometry of 1,2- or 1,3-substituted piperidines.
Recent breakthroughs published in demonstrate that shifting the nitrogen atom to the 1-position (adjacent to the spiro carbon) provides these missing angular vectors. The 6-carboxylic acid moiety on the cyclobutane ring acts as an ideal functional handle for amide coupling, allowing medicinal chemists to seamlessly graft this bioisostere into existing scaffolds (e.g., modifying the anesthetic bupivacaine to bypass patent cliffs and improve half-life).
Fig 1. Evolution of piperidine bioisosteres toward the 1-azaspiro[1]heptane scaffold.
Synthetic Methodology: The [2+2] Cycloaddition
The synthesis of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid relies on the construction of the highly strained azetidin-2-one ring. The most robust method is the thermal[2+2] cycloaddition between an exocyclic alkene and a highly electrophilic isocyanate, as detailed in .
Fig 2. Step-by-step synthetic workflow from exocyclic alkene to the final bioisostere.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints and explaining the causality behind each reagent choice.
Protocol A: Synthesis of the β-Lactam Core (CAS: 2193062-01-8)
Objective: Construct the spirocyclic β-lactam via [2+2] cycloaddition.
-
Reactant Preparation: Dissolve 1.0 eq of 3-methylenecyclobutane-1-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Cycloaddition (Causality): Add 1.2 eq of Chlorosulfonyl isocyanate (CSI) dropwise. Why CSI? Unactivated alkenes do not readily undergo [2+2] cycloadditions with standard isocyanates. The strongly electron-withdrawing chlorosulfonyl group lowers the LUMO of the isocyanate, driving the reaction forward at low temperatures without the need for transition metal catalysts.
-
Reductive Hydrolysis (Causality): After warming to room temperature and confirming consumption of the starting material, the highly reactive N-chlorosulfonyl intermediate must be cleaved. Add the mixture dropwise to a vigorously stirred aqueous solution of sodium sulfite (Na₂SO₃) and potassium carbonate (K₂CO₃) at 0 °C.
-
Self-Validation: The sulfite acts as a chemoselective reducing agent to cleave the N-S bond. The K₂CO₃ is critical; it neutralizes the generated HCl and H₂SO₄. If the pH drops below 5, the highly strained β-lactam ring will undergo acid-catalyzed ring-opening.
-
-
Isolation: Carefully acidify the aqueous layer to pH ~3 using cold 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. Concentrate under reduced pressure.
-
Quality Control (QC): Validate the product via IR spectroscopy. A successful synthesis will show a distinct, high-frequency C=O stretch at ~1750–1770 cm⁻¹ , characteristic of the strained 4-membered β-lactam ring, differentiating it from open-chain amides.
Protocol B: Downstream Reduction to 1-Azaspiro[1]heptane
Objective: Reduce the β-lactam to the amine without cleaving the spirocyclic core.
-
Alane Generation (Causality): Standard reducing agents like LiAlH₄ or Borane (BH₃) are explicitly avoided, as literature from notes they cause significant C-N/C-C bond cleavage in spiro-β-lactams. Instead, generate Alane (AlH₃) in situ by adding 100% sulfuric acid to a suspension of LiAlH₄ in THF at 0 °C. AlH₃ provides rapid, chemoselective reduction of the carbonyl group.
-
Reduction: Add the 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid to the AlH₃ solution and stir at room temperature for 2 hours.
-
Fieser Quench: Quench the reaction sequentially with water, 15% NaOH, and water to precipitate aluminum salts. Filter through Celite and concentrate to yield the final bioisostere.
Applications in Drug Development
The 6-carboxylic acid handle of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid is a highly versatile exit vector. In Fragment-Based Drug Discovery (FBDD), this compound is coupled with various amines via standard EDC/HOBt or HATU coupling to generate libraries of rigidified, metabolically stable analogs.
By replacing piperidine rings in known pharmacophores with this spirocycle, researchers can drastically reduce the basicity of the amine (due to the altered hybridization and strain of the azetidine ring), which in turn enhances passive membrane permeability and reduces hERG channel liability—a common cause of cardiotoxicity in basic amine drugs.
References
-
Kirichok, A. A., et al. "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023. URL:[Link]
-
Halford, B. "A piperidine proxy." Chemical & Engineering News, American Chemical Society, 2023. URL:[Link]
-
Furey, T., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[1]heptanes." RSC Medicinal Chemistry, 2024. URL:[Link]
molecular formula and weight of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
The paradigm of modern medicinal chemistry is rapidly shifting away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This transition is largely driven by the "escape from flatland" hypothesis, which correlates a higher fraction of sp3-hybridized carbons (
A prime example of this advanced structural class is 2-Oxo-1-azaspiro[2]heptane-6-carboxylic acid , a bifunctional, highly strained building block that offers unique vector trajectories for pharmacophore mapping. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the physicochemical properties, mechanistic utility, and practical synthetic workflows associated with this critical scaffold.
Part 1: Physicochemical Profiling & Structural Elucidation
At its core, 2-Oxo-1-azaspiro[2]heptane-6-carboxylic acid (CAS: 2193062-01-8) consists of an azetidin-2-one (
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C7H9NO3[4] | Dictates the fundamental atomic composition and heavy atom count (11). |
| Molecular Weight | 155.15 g/mol [3] | Low molecular weight allows for seamless FBDD integration without violating "Rule of 3" constraints. |
| Monoisotopic Mass | 155.05824 Da[4] | Critical for high-resolution mass spectrometry (HRMS) tracking and self-validation during synthesis. |
| SMILES | O=C(O)C1CC2(C1)CC(=O)N2[4] | Defines the exact 3D connectivity, highlighting the highly strained spiro carbon linkage. |
| 0.71 (5/7 carbons) | High sp3 character significantly enhances aqueous solubility and prevents non-specific protein binding[1]. |
Part 2: Mechanistic Utility: Escaping Flatland
Why incorporate a 2-oxo-1-azaspiro[2]heptane core instead of a standard piperazine, morpholine, or phenyl ring? The causality lies in the spatial arrangement of its exit vectors and its inherent metabolic resistance.
Traditional para-substituted benzenes have collinear exit vectors (180°). In contrast, the spiro[2]heptane system provides non-collinear trajectories that can effectively mimic mono-, meta-, and para-substituted benzenes while simultaneously shielding the core from cytochrome P450-mediated oxidative metabolism[2]. Furthermore, the
Logical mapping of spiro[2]heptane structural features to PK/PD advantages.
Part 3: Experimental Workflow: Amide Coupling Protocol
To utilize 2-Oxo-1-azaspiro[2]heptane-6-carboxylic acid in scaffold assembly, it is typically conjugated to a target primary or secondary amine. Due to the steric hindrance around the cyclobutane ring and the potential base-sensitivity of the
The following self-validating protocol utilizes HATU and DIPEA to ensure rapid conversion without ring-opening side reactions.
Step-by-Step Methodology:
-
Pre-activation: Dissolve 2-Oxo-1-azaspiro[2]heptane-6-carboxylic acid (1.0 eq, 155.15 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 522 µL).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to enhance its nucleophilicity toward the coupling reagent, but it is too bulky to attack and open the sensitive
-lactam ring.
-
-
Coupling Reagent Addition: Add HATU (1.2 eq, 456 mg). Stir the mixture at room temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The HOAt leaving group is highly efficient for overcoming the steric demands of the spirocyclic system.
-
-
Nucleophilic Attack: Add the target primary amine (e.g., benzylamine, 1.1 eq). Stir for 2 hours at room temperature.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Metric: The complete disappearance of the 155.05 Da (monoisotopic) starting material[4] and the appearance of the corresponding product mass confirms reaction completion.
-
-
Purification: Quench the reaction with saturated aqueous
, extract with Ethyl Acetate, dry over , and purify the concentrated organic layer via preparative HPLC.
Workflow for the HATU-mediated amide coupling of the spirocyclic scaffold.
Conclusion
The integration of 2-Oxo-1-azaspiro[2]heptane-6-carboxylic acid into medicinal chemistry pipelines represents a sophisticated approach to modulating physicochemical properties. By leveraging its precise molecular weight (155.15 g/mol ) and rigid 3D architecture, drug development professionals can systematically improve metabolic stability, solubility, and target selectivity, ultimately designing more resilient and efficacious therapeutics.
References
1.[4] 2-oxo-1-azaspiro[2]heptane-6-carboxylic acid - PubChemLite. uni.lu. 4 2.[3] Product Index - AA Blocks: 2193062-01-8. aablocks.com. 3 3.[2] Spiro[2]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2 4.[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 1
Sources
The Azaspiro Advantage: Structural Pharmacophores and Therapeutic Targeting
The azaspiro scaffold represents a paradigm shift in modern medicinal chemistry—moving away from flat, aromatic-dominated structures toward three-dimensional,
Part 1: Structural Philosophy & Medicinal Chemistry
The Escape from "Flatland" Traditional drug discovery often relies on planar aromatic systems, which can suffer from poor solubility and rapid metabolic clearance. Azaspiro compounds—defined by two rings sharing a single nitrogen or carbon atom (with nitrogen in one or both rings)—offer a solution via conformational restriction .[1][2][3]
-
Vectorial defined exit vectors: Unlike piperidines or piperazines where substituents can rotate freely, the spiro-fusion locks substituents into specific vectors, reducing the entropic penalty upon binding to a target.
-
Metabolic Shielding: The quaternary spiro-carbon blocks standard metabolic sites (e.g.,
-oxidation), significantly extending half-life ( ).[1][2][3] -
Lipophilicity Modulation: The high fraction of
carbons ( ) improves water solubility and lowers logD compared to aromatic analogs, enhancing oral bioavailability.
Structural Classification
Common azaspiro scaffolds found in clinical candidates include:
-
Azaspiro[2.4]heptanes: High strain, used in antiviral agents (e.g., Ledipasvir).[1][3]
-
Azaspiro[4.5]decanes: Balanced stability/flexibility, common in GPCR ligands (e.g., Rolapitant).[1][3]
-
Diazaspiro[5.5]undecanes: Used as bioisosteres for piperazines in chemokine receptor antagonists.[1][2][3]
Figure 1: Classification of common azaspiro scaffolds based on ring size and clinical application.
Part 2: Therapeutic Targets & Mechanisms
Neurokinin-1 (NK1) Receptor Antagonists
Target: NK1 Receptor (G-protein coupled receptor).[1][2][3][4] Compound: Rolapitant (Varubi).[1][2][3][5][6] Mechanism: Chemotherapy-induced nausea and vomiting (CINV) is mediated by Substance P binding to NK1 receptors in the brainstem (nucleus tractus solitarius).[1][2][3] Rolapitant utilizes a 1,7-diazaspiro[4.5]decan-2-one core.[1][2][3][4][6]
-
Role of Azaspiro: The spiro-ring rigidly positions the pendant phenyl and bis(trifluoromethyl)phenyl ether groups to occupy the hydrophobic pockets of the NK1 receptor. This rigidity contributes to its exceptionally long half-life (~180 hours) by preventing metabolic access to the core nitrogen.[1][2][3]
HCV NS5A Inhibitors
Target: Hepatitis C Virus Non-Structural Protein 5A (NS5A).[1][2][3][7] Compound: Ledipasvir (Harvoni component).[1][2][3] Mechanism: NS5A is essential for viral RNA replication.[2][7] Ledipasvir contains a unique 5-azaspiro[2.4]heptan-5-yl moiety.[1][2][3][8][9]
-
Role of Azaspiro: The strained cyclopropyl-spiro-pyrrolidine system acts as a rigid linker that orients the benzimidazole unit.[2] This specific geometry is critical for binding to the NS5A dimer interface, disrupting the formation of the viral replication complex.
BACE1 Inhibitors (Alzheimer's Disease)
Target:
-
Role of Azaspiro: The spiro-fusion locks the imidazole ring in a position effectively mimicking the transition state of the aspartyl protease hydrolysis, achieving nanomolar potency while minimizing off-target inhibition of BACE2 or Cathepsin D.
Emerging Targets: CCR5 & Muscarinic M4
-
CCR5: 3,9-diazaspiro[5.5]undecane derivatives block HIV entry by allosterically modulating the CCR5 receptor, preventing gp120 binding.[1][2]
-
M4 Receptor: Chiral 6-azaspiro[2.5]octanes (e.g., VU6015241) act as selective M4 antagonists for the treatment of movement disorders, utilizing the spiro-ring to differentiate between highly homologous muscarinic subtypes.[1][2][3]
Figure 2: Mechanism of Action for Rolapitant. The azaspiro scaffold enables high-affinity blockade of the NK1 receptor, preventing Substance P-mediated emetic signaling.[1]
Part 3: Detailed Experimental Protocol
Synthesis of Chiral 6-Azaspiro[4.5]decan-7-one
Objective: To synthesize the core pharmacophore found in various GPCR ligands via an asymmetric intramolecular aza-Michael addition. This protocol ensures high enantioselectivity, critical for biological activity.
Reagents:
-
Precursor: (E)-7-amino-1-phenylhept-2-en-1-one derivative (linear amine with Michael acceptor).[1][2][3]
-
Catalyst: Chiral Phosphoric Acid (CPA) - (R)-TRIP or similar BINOL-derived phosphate.[1][2][3]
Protocol:
-
Preparation of Reaction Vessel:
-
Reaction Assembly:
-
Add the linear amino-enone precursor (0.2 mmol, 1.0 equiv) to the flask.
-
Add anhydrous Toluene (2.0 mL) to achieve a concentration of 0.1 M. Note: Toluene is preferred over polar solvents to maximize the ion-pairing interaction between the catalyst and the substrate.[1]
-
Add the Chiral Phosphoric Acid catalyst (0.02 mmol, 10 mol%).[2]
-
-
Execution:
-
Stir the mixture at 30°C for 24–48 hours .
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using 30% Ethyl Acetate in Hexanes. Look for the disappearance of the enone starting material (
) and the appearance of the spiro-lactam product ( ).[2]
-
-
Work-up:
-
Purification:
Validation:
-
1H NMR (400 MHz, CDCl3): Look for the disappearance of alkene protons (6.0–7.0 ppm) and the appearance of diastereotopic methylene protons on the newly formed spiro-ring (1.5–2.5 ppm).[1][3]
Figure 3: Workflow for the asymmetric synthesis of the 6-azaspiro[4.5]decan-7-one scaffold.
Part 4: Summary of Key Data
| Compound | Target | Indication | Azaspiro Scaffold | Key Property |
| Rolapitant | NK1 Receptor | CINV (Antiemetic) | 1,7-diazaspiro[4.5]decane | |
| Ledipasvir | HCV NS5A | Hepatitis C | 5-azaspiro[2.4]heptane | Picomolar potency (Rigid binding) |
| Lanabecestat | BACE1 | Alzheimer's | Dispiro-imidazole | CNS penetration & Selectivity |
| Cenicriviroc | CCR5/CCR2 | HIV / NASH | Spiro-tropane/piperidine | Dual antagonism |
References
-
Rolapitant Structure & Pharmacology: Duffy, R. A., et al. "Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist."[1][2][3]
-
Ledipasvir Discovery: Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][2] Journal of Medicinal Chemistry.
-
BACE1 Inhibitors (Lanabecestat): Eketjäll, S., et al. "AZD3293: A Potent and Selective BACE1 Inhibitor."[2] Journal of Alzheimer's Disease.
-
Azaspiro Synthesis Protocols: Smith, A., et al. "Asymmetric Synthesis of Azaspirocycles via Organocatalytic Aza-Michael Addition."[2] Organic Letters. (Representative protocol source).[1][2][3]
-
Spiro Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.
Sources
- 1. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verubecestat - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. Rolapitant Hydrochloride | C25H29ClF6N2O3 | CID 16203739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Synthesis of Spiro-β-Lactams via Staudinger [2+2] Cycloaddition
Abstract
The
Mechanistic Insight & Stereochemical Control[5]
The Staudinger synthesis is a thermal [2+2] cycloaddition between a ketene (generated in situ) and an imine (Schiff base). In spiro-synthesis, the imine is typically part of a cyclic framework (e.g., isatin imine).
The Zwitterionic Bifurcation
Unlike a concerted Woodward-Hoffmann allowed photochemical [2+2], the thermal Staudinger reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate . The stereochemical outcome (cis vs. trans) is dictated by the lifetime of this intermediate and the competition between:
-
Direct Ring Closure (
): Occurs rapidly from the kinetically formed zwitterion, typically yielding the cis isomer (often preferred for electron-donating ketene substituents). -
Imine Isomerization (
): If ring closure is slow (e.g., with electron-withdrawing ketene substituents), the zwitterion isomerizes to a more stable conformer, leading to the thermodynamic trans isomer.
Pathway Visualization
The following diagram illustrates the mechanistic divergence. Note the central role of the zwitterion.[5]
Figure 1: Mechanistic bifurcation in Staudinger cycloaddition. The stability of the zwitterion dictates the stereochemical outcome.
Strategic Planning: Reagents & Conditions
Success in spiro-
Reagent Selection Table
| Component | Recommended Reagent | Role & Notes |
| Ketene Source | Chloroacetyl chloride, Phenoxyacetyl chloride | Activated acid chlorides generate ketenes readily at low temps. Bulky groups (e.g., phthalimido) favor trans. |
| Spiro-Imine | Isatin-3-imines (Indole-2,3-dione derivs) | Provides the spiro-carbon. Electron-withdrawing groups on the N-aryl ring increase electrophilicity. |
| Base | Triethylamine ( | Acts as the HCl scavenger to generate the ketene. Must be dry (distilled over |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard. Polar aprotic solvents like DMF can stabilize the zwitterion, altering stereoselectivity. |
Detailed Protocol: Synthesis of Spiro[indoline-3,4'-azetidin]-2-one
This protocol describes the synthesis of a spiro-oxindole
Phase 1: Preparation of the Schiff Base (Imine)
Note: If your imine is not commercially available.
-
Dissolve: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Isatin (1.0 equiv) and the corresponding Aniline (1.0 equiv) in Toluene or Ethanol.
-
Catalyze: Add a catalytic amount of Glacial Acetic Acid (2-3 drops).
-
Reflux: Heat to reflux for 3–6 hours. Monitor by TLC (disappearance of isatin).
-
Isolate: Cool to room temperature. The Schiff base usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.
Phase 2: The Staudinger Cycloaddition (The Critical Step)
Safety: Acid chlorides are corrosive lachrymators. Perform all steps in a fume hood.
-
Setup: Flame-dry a two-neck round-bottom flask containing a magnetic stir bar. Flush with Argon or Nitrogen.
-
Imine Solution: Add the Isatin Imine (1.0 mmol) and Anhydrous DCM (10 mL). Add Triethylamine (3.0 mmol, 3 equiv).
-
Why 3 equivalents? 1 equiv neutralizes the HCl from ketene formation; the excess buffers the system and ensures rapid dehydrohalogenation.
-
-
Cooling: Submerge the flask in an ice-salt bath (-5°C to 0°C).
-
Critical: Low temperature prevents ketene dimerization and controls the exotherm.
-
-
Ketene Generation (Dropwise Addition): Dissolve the Acid Chloride (1.2 mmol) in anhydrous DCM (2 mL). Load into a pressure-equalizing dropping funnel or syringe pump.
-
Addition: Add the acid chloride solution dropwise over 30–45 minutes .
-
Causality: Rapid addition creates a high local concentration of ketene, leading to self-polymerization rather than reaction with the imine.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir overnight (12–15 hours).
-
Quench & Workup:
-
Purification: Purify via silica gel column chromatography.
-
Eluent: Ethyl Acetate/Hexane gradient (typically 20:80 to 40:60).
-
Note: Cis and Trans isomers often have distinct
values and can be separated.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Staudinger cycloaddition.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Ketene concentration too high or moisture present. | Slow down acid chloride addition. Ensure solvent is distilled over |
| No Reaction | Steric hindrance on the imine or deactivated acid chloride. | Switch solvent to Toluene and reflux (thermal activation). Use microwave irradiation (Banik's method). |
| Inseparable Isomers | Similar polarity of cis/trans products. | Try recrystallization (ethanol) instead of column chromatography. |
| Imine Hydrolysis | Wet solvents or acidic silica. | Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity. |
References
-
Staudinger, H. (1907).[3][5][6] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link
-
Jiao, L., Liang, X., & Xu, J. (2006).[7] "Origin of the Relative Stereoselectivity of the
-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069. Link -
Singh, G. S. (2003). "Recent advances in the synthesis of
-lactams." Tetrahedron, 59(39), 7661-7684. Link -
Banik, B. K., et al. (2010). "Stereoselective synthesis of
-lactams." Heterocycles, 81(11), 2589. Link -
Bandyopadhyay, D., et al. (2016). "Synthesis of medicinally privileged spiro-
-lactams." Molecules, 21(1), 1-15. Link
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Staudinger Synthesis [organic-chemistry.org]
Application of 2-Oxo-1-azaspiroheptane-6-carboxylic Acid in Drug Discovery: A Versatile Spirocyclic Scaffold
Application of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic Acid in Drug Discovery: A Versatile Spirocyclic Scaffold
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. This shift is driven by the need to improve clinical success rates through enhanced aqueous solubility, reduced off-target toxicity, and superior metabolic stability.
Within this structural evolution, 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid (CAS: 2193062-01-8) has emerged as an elite, bifunctional building block. Featuring a highly strained cyclobutane ring spiro-fused to a
This application note details the physicochemical rationale, synthetic workflows, and validated protocols for integrating this spirocycle into your drug discovery pipeline.
Physicochemical Profiling: The 3D Advantage
The utility of a scaffold is dictated by its physicochemical properties. When compared to the traditional piperidine ring (a ubiquitous heterocycle in FDA-approved drugs), the spiro[1]heptane system provides distinct advantages in spatial complexity (measured by Fraction of sp³ carbons,
Table 1: Comparative Physicochemical Properties of Core Scaffolds
| Property | Piperidine-4-carboxylic acid | 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid | 1-Azaspiro[1]heptane-6-carboxylic acid (Reduced) |
| Primary Role | Traditional Heterocycle | Bifunctional Scaffold / Warhead | Saturated Bioisostere |
| Molecular Weight | 129.16 g/mol | 155.15 g/mol | 141.17 g/mol |
| 0.83 (5/6 carbons) | 0.71 (5/7 carbons) | 0.86 (6/7 carbons) | |
| TPSA (Ų) | 49.3 | 66.4 | 49.3 |
| Ring Strain | Low (Chair conformation) | High (Spiro-fused 4,4-system) | High (Spiro-fused 4,4-system) |
| Metabolic Liability | High (Susceptible to | Low (Sterically shielded core) | Low (Lacks |
Data Summary: The reduction of the
Mechanistic Rationale & Application Divergence
The structural duality of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid allows it to serve two distinct therapeutic hypotheses:
-
The
-Lactam as a Pharmacophore (Covalent / Antimicrobial Targeting): While classical penicillins are prone to -lactamase degradation, spirocyclic -lactams project their substituents in unique 3D vectors that can evade enzymatic hydrolysis. The highly strained azetidin-2-one ring acts as an electrophilic warhead, capable of acylating serine or cysteine residues in target proteins, making it an excellent starting point for novel antimicrobials or targeted covalent inhibitors (TCIs) . -
The Piperidine Bioisostere Pathway: By utilizing the 6-carboxylic acid for amide coupling to a target-binding motif, followed by the selective reduction of the
-lactam, researchers can generate 1-azaspiro[1]heptanes. These bioisosteres perfectly mimic the exit vectors of piperidine but offer superior metabolic stability due to the lack of abstractable -protons .
Workflow Diagram
Figure 1: Divergent synthetic applications of 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid in drug discovery.
Validated Experimental Protocols
Protocol A: Sterically Tolerant Amide Coupling
Causality & Rationale: The spirocyclic core imposes significant steric hindrance around the 6-position. Standard carbodiimides (EDC/HOBt) often result in sluggish kinetics and poor yields. We employ HATU because the generated 7-aza-1-hydroxybenzotriazole (HOAt) active ester is highly reactive, ensuring rapid amidation even with deactivated amines, thereby preventing prolonged exposure to basic conditions that could prematurely hydrolyze the
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under inert atmosphere, dissolve 2-Oxo-1-azaspiro[1]heptane-6-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) followed by HATU (1.2 equiv.).
-
Pre-Stir: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the target primary or secondary amine (1.1 equiv.) dropwise.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (the highly strained lactam is stable under these conditions but may streak on standard silica TLC).
-
Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M aqueous HCl, saturated aqueous
, and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the functionalized spiro- -lactam.
Protocol B: Chemoselective Alane (
) Reduction
Causality & Rationale: Reducing strained
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the functionalized spiro-
-lactam intermediate (1.0 equiv.) in anhydrous THF (0.1 M). Cool the solution to 0 °C using an ice bath. -
Reagent Addition: Slowly add a commercially available solution of Alane–N,N-dimethylethylamine complex (3.0 equiv. of
) dropwise to control the exothermic coordination. (Note: If synthesizing in situ from and , ensure complete precipitation of LiCl before use). -
Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. For every
grams of used, carefully add mL of distilled water, followed by mL of 15% aqueous NaOH, and finally mL of water. This precise sequence traps the aluminum salts into a granular, easily filterable white precipitate rather than a gelatinous emulsion. -
Isolation: Stir vigorously for 15 minutes until the precipitate is completely white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and Ethyl Acetate.
-
Purification: Concentrate the filtrate in vacuo. The resulting 1-azaspiro[1]heptane derivative is typically pure enough for biological screening, but can be further polished via reverse-phase preparative HPLC.
References
-
1-Azaspiro[1]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition, 2023. URL:[Link] [1]
-
Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium European Journal of Medicinal Chemistry, 2021. URL:[Link] [2]
-
Amine synthesis by amide reduction Organic Chemistry Portal, Literature Review. URL:[Link] [3]
Application Notes and Protocols: The Use of Azaspiro[3.3]heptanes as Piperidine Bioisosteres
Abstract
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is paramount. The piperidine ring, a ubiquitous motif in numerous FDA-approved drugs, is frequently a target for bioisosteric replacement to overcome challenges such as metabolic instability and high lipophilicity.[1] This guide provides a comprehensive overview of azaspiro[3.3]heptanes as rigid, three-dimensional bioisosteres of piperidine. We will delve into the scientific rationale, comparative physicochemical properties, and synthetic accessibility of these novel scaffolds. Detailed protocols for synthesis and key analytical assays are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage azaspiro[3.3]heptanes in their medicinal chemistry programs.
The Rationale: Escaping Flatland with Spirocyclic Scaffolds
The principle of "Escape from Flatland" advocates for the incorporation of three-dimensional (3D) structural motifs into drug candidates to improve their properties and clinical success rates.[2] Saturated spirocycles, such as azaspiro[3.3]heptanes, are exemplary scaffolds in this regard. They offer a rigid conformational profile, which can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The replacement of a traditional piperidine ring with an azaspiro[3.3]heptane core introduces a spirocyclic carbon atom, fundamentally altering the molecule's shape, vectoral projection of substituents, and physicochemical properties.[3] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and even potency, making it a valuable strategy in lead optimization.[4][5]
Caption: Bioisosteric replacement of piperidine with azaspiro[3.3]heptane.
Comparative Physicochemical Properties: A Deeper Dive
The decision to employ an azaspiro[3.3]heptane bioisostere is driven by its profound and often counterintuitive impact on key drug-like properties.
Lipophilicity (logD) and Basicity (pKa)
A fascinating and highly advantageous property of azaspiro[3.3]heptane introduction is the potential for lowering lipophilicity despite the net addition of a carbon atom. This phenomenon is rationalized by an increase in the basicity (pKa) of the nitrogen atom.[6][7] The strained four-membered rings in the spirocyclic system alter the hybridization of the nitrogen lone pair, making it more available for protonation. A higher pKa leads to a greater proportion of the compound existing in its protonated, more polar form at physiological pH (7.4), thereby lowering the distribution coefficient (logD₇.₄).
In many cases, replacing a piperidine, morpholine, or piperazine with an azaspiro[3.3]heptane derivative can decrease the logD₇.₄ by as much as 1.0 unit.[6][8] However, the substitution pattern is critical. An important exception is found with N-linked 2-azaspiro[3.3]heptanes, which have been observed to increase logD₇.₄ by up to +0.5, consistent with the simple addition of a nonpolar carbon atom.[6][8]
Solubility and Metabolic Stability
The increased polarity and reduced lipophilicity conferred by the azaspiro[3.3]heptane core generally lead to enhanced aqueous solubility.[5][9] Furthermore, the rigid, compact structure of the spirocycle can sterically shield adjacent bonds from metabolic enzymes, such as cytochrome P450s.[10] The quaternary spirocyclic carbon is itself not susceptible to oxidation, contributing to an overall improvement in metabolic stability compared to the more flexible and metabolically vulnerable piperidine ring.[10]
| Property | Typical Piperidine | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Rationale for Change |
| cLogP | ~1.8 | ~0.7[8] | Varies by isomer | More compact, 3D structure reduces surface area.[8] |
| logD₇.₄ | Dependent on pKa | Generally lower (-0.2 to -1.1)[6] | Similar trend to 2-aza | Increased basicity leads to higher protonation at pH 7.4.[6][7] |
| pKa | ~10.5 - 11.0 | Higher (ΔpKa up to +1.5)[6] | Generally higher | Ring strain affects nitrogen lone pair availability.[6] |
| Solubility | Moderate | Improved[5] | Improved[5] | Lower lipophilicity and higher polarity. |
| Metabolic Stability | Often a site of metabolism | Generally improved[5][10] | Generally improved[5] | Rigid structure offers steric shielding.[10] |
Synthetic Strategies and Protocols
The accessibility of azaspiro[3.3]heptane building blocks is crucial for their adoption in drug discovery. Robust synthetic routes have been developed for various isomers.
Caption: General workflow for the synthesis of 1-Azaspiro[3.3]heptanes.
Protocol 3.1: Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition
This protocol is adapted from methodologies reported for the synthesis of 1-azaspiro[3.3]heptanes, which are valuable bioisosteres for 2-substituted piperidines.[11][12][13][14]
Objective: To synthesize the core 1-azaspiro[3.3]heptane scaffold from an appropriate endocyclic alkene.
Materials:
-
Substituted endocyclic alkene (e.g., N-Boc-3-methylenecyclobutanamine)
-
Chlorosulfonyl isocyanate (Graf's isocyanate, ClO₂S-NCO)
-
Anhydrous dichloromethane (DCM)
-
Alane (AlH₃) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the endocyclic alkene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and the reagent is highly reactive.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Step 2: Reduction of the β-Lactam Ring
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Dissolve the purified spirocyclic β-lactam (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add alane solution in THF (typically 1 M, ~3.0 eq) dropwise. Caution: Alane is a highly reactive reducing agent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture vigorously for 1 hour, during which a white precipitate of aluminum salts will form.
-
Add an equal volume of saturated aqueous Rochelle's salt solution and stir for another hour to help break up any emulsions.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by chromatography or converted to a salt (e.g., HCl or oxalate) for easier handling and purification.
Applications and Case Studies in Drug Design
The true test of a bioisostere lies in its application. Azaspiro[3.3]heptanes have been successfully incorporated into bioactive molecules, though they are not a universal solution.
Case Study 1: Bupivacaine Analog (Successful Application)
-
Background: Bupivacaine is a local anesthetic containing a 2,6-dimethylphenyl group attached to a piperidine ring.
-
Modification: The piperidine core was replaced with a 1-azaspiro[3.3]heptane moiety.[12][13]
-
Result: The resulting analog was found to be a patent-free compound with high anesthetic activity, demonstrating a successful bioisosteric replacement that maintained the desired pharmacology.[11][14] This highlights the utility of the scaffold in mimicking 2-substituted piperidines.[1]
Case Study 2: Negative Allosteric Modulators of mGlu2 (Unsuccessful Application)
-
Background: A series of piperidine-containing negative allosteric modulators of the mGlu2 receptor were investigated.
-
Modification: The N-linked piperidine was replaced with an N-linked 2-azaspiro[3.3]heptane.
-
Result: The spirocyclic analogs proved to be approximately 10-fold less potent than their piperidine counterparts.[6] This suggests that the geometric changes induced by the spirocycle—increasing the distance between atoms and inducing a twist—can be detrimental if the original piperidine conformation is optimal for binding.[6]
| Target/Drug | Original Moiety | Bioisostere | Key Outcome | Reference(s) |
| Bupivacaine | 2-Substituted Piperidine | 1-Azaspiro[3.3]heptane | Retained high anesthetic activity; patent-free analog. | [11][12][13] |
| mGlu2 NAMs | N-linked Piperidine | N-linked 2-Azaspiro[3.3]heptane | ~10-fold loss in potency. | [6] |
| HbF Inducers | Hit compound scaffold | 2-Azaspiro[3.3]heptane | Led to a rigid, potent, and orally bioavailable drug candidate. | [15] |
| TACE Inhibitors | Piperidine | 2-Azaspiro[3.3]heptane | Lower lipophilicity was beneficial for cell LLE, despite a small loss in potency. | [6] |
Key Insight: Azaspiro[3.3]heptanes are most effective as bioisosteres for terminal piperidine groups. When used as central linkers or spacers, the significant geometric alterations—a ~1.3 Å increase in N-to-N distance and a ~90° twist in diazaspiro[3.3]heptanes compared to piperazines—can disrupt optimal binding interactions.[6]
Protocols for Comparative Physicochemical Analysis
To validate the benefits of a bioisosteric replacement, it is essential to quantify the changes in physicochemical properties.
Caption: Workflow for comparative analysis of bioisosteres.
Protocol 5.1: Determination of logD₇.₄ (Shake-Flask Method)
Objective: To measure the distribution coefficient of a compound between n-octanol and a buffer at physiological pH.
Materials:
-
Test compound and its piperidine analog
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
In a microcentrifuge tube, add a small volume of the stock solution (e.g., 5 µL) to a mixture of 500 µL of n-octanol (pre-saturated) and 500 µL of PBS (pre-saturated). The final compound concentration should be within the linear range of the analytical detector.
-
Vortex the tubes vigorously for 30 minutes to ensure thorough mixing and partitioning equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to achieve complete separation of the two phases.
-
Carefully collect an aliquot from the aqueous (PBS) layer and an aliquot from the organic (n-octanol) layer. Be careful not to disturb the interface.
-
Dilute the aliquots appropriately and analyze the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS/MS method.
-
Calculate logD₇.₄ using the formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ) .
-
Compare the resulting logD values for the azaspiro[3.3]heptane analog and the original piperidine compound.
Protocol 5.2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.
Materials:
-
Test compound and its piperidine analog
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard
-
Positive control compound (e.g., Verapamil, known to be metabolized)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
Prepare the HLM incubation mixture by diluting HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer. Pre-warm this mixture at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM mixture.
-
Immediately add the test compound to the HLM/NADPH mixture (final compound concentration: 1 µM). This is the T=0 time point.
-
Incubate the reaction mixture at 37 °C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold ACN with an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression (k): t₁/₂ = 0.693 / k .
-
Compare the t₁/₂ values for the azaspiro[3.3]heptane analog and the piperidine compound to assess the change in metabolic stability.
Conclusion and Future Outlook
Azaspiro[3.3]heptanes represent a powerful tool in the medicinal chemist's arsenal for overcoming common liabilities associated with the piperidine scaffold. Their ability to impart 3D character, increase basicity, lower lipophilicity, and improve metabolic stability has been demonstrated in numerous contexts. However, researchers must remain cognizant of the significant geometric changes these scaffolds induce, which can be detrimental in cases where the piperidine conformation is highly optimized for target engagement. The synthetic accessibility of these building blocks continues to improve, and further exploration of substituted and novel heteroatom-containing spiro[3.3]heptane systems will undoubtedly open new avenues for the design of next-generation therapeutics.
References
-
Degorce, S., Bodnarchuk, M., Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
Mykhailiuk, P. K., et al. (2017). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 53(62), 8663-8666. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
-
Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
ResearchGate. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
ResearchGate. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- Google Patents. (2024). WO2024182693A1 - 2-azaspiro[3.
-
RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
IDT. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]
-
PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. [Link]
-
PubMed. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. [Link]
-
PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
-
ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Ricerca UniBa. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
- 1. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 15. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the Synthesis and Functionalization of Azaspiro[3.3]heptanes
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Mechanistic Rationale: The Drive Towards -Enriched Scaffolds
The optimization of pharmacokinetic properties in drug discovery often requires the replacement of flat,
The causality behind this shift is rooted in spatial trajectory and ring strain. The spirocyclic core extends the molecular framework by approximately 1 Å compared to a standard piperidine ring, altering the spatial trajectory of substituents and often improving target binding kinetics 2. Furthermore, the high fraction of
Fig 1. Bioisosteric replacement strategy mapping traditional heterocycles to azaspiro[3.3]heptanes.
Protocol I: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
Mechanistic Causality: Traditional syntheses of the morpholine surrogate 2-oxa-6-azaspiro[3.3]heptane require the isolation of a highly water-soluble, volatile free amine, which leads to severe yield attrition during aqueous workup. To circumvent this, the following protocol utilizes a hydroxide-facilitated alkylation. By reacting 3,3-bis(bromomethyl)oxetane (BBMO) directly with an aniline derivative, the problematic free amine intermediate is entirely bypassed 1.
Step-by-Step Methodology
Step 1: Preparation of BBMO via Schotten-Baumann Cyclization
-
Charge a reactor with tribromoneopentyl alcohol (TBNPA, 1.0 equiv) and an aqueous solution of NaOH (2.5 equiv).
-
Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. The high pH drives the intramolecular nucleophilic substitution, closing the oxetane ring.
-
Self-Validation (IPC): Monitor the organic layer via GC-MS. Proceed only when TBNPA is <1%.
-
Isolate BBMO via vacuum distillation (Yield: ~72%, Purity: >95%).
Step 2: Hydroxide-Facilitated Alkylation
-
Dissolve 2-fluoro-4-nitroaniline (1.0 equiv) and BBMO (1.2 equiv) in a polar aprotic solvent (e.g., DMSO).
-
Add powdered NaOH (3.0 equiv) in portions to control the exotherm. Stir at 60 °C for 8 hours. The dual electrophilic sites on BBMO react sequentially with the aniline nitrogen to form the azetidine ring.
-
Self-Validation (QC): Quench an aliquot in water, extract with EtOAc, and run HPLC. The reaction is complete when the aniline peak area is <0.5%.
-
Precipitate the product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, by adding water. Filter and wash with cold heptane.
Fig 2. Scalable workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane bypassing amine isolation.
Protocol II: Palladium-Catalyzed Aryl Amination of 2,6-Diazaspiro[3.3]heptanes
Mechanistic Causality: Functionalizing the nitrogen atoms of 2,6-diazaspiro[3.3]heptane via classical
Step-by-Step Methodology
-
Preparation: In a glovebox, charge a Schlenk flask with the oxalate salt of N-Boc-2,6-diazaspiro[3.3]heptane (1.1 equiv), 1-bromo-2-methylbenzene (1.0 equiv),
(0.01 equiv), and (±)-BINAP (0.03 equiv). -
Base Addition: Add
(3.0 equiv) and a catalytic amount of (5 drops). Suspend the mixture in anhydrous toluene. -
Coupling: Seal the flask, remove from the glovebox, and heat to 110 °C for 21 hours.
-
Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 3:1). The product spot should appear at
(UV active, CAM stain positive). -
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (SiO2; Hexanes:EtOAc 5:1).
-
Self-Validation (QC): Confirm structure via
-NMR (singlets at ~4.22 ppm and 4.06 ppm for the spirocyclic protons) and HRMS (exact mass calculated for : 302.1989) 3.
Protocol III: On-DNA Synthesis of Azaspiro[3.3]heptanes via Photoredox Catalysis
Mechanistic Causality: Integrating azaspiro[3.3]heptanes into DNA-Encoded Libraries (DELs) requires extremely mild conditions, as DNA tags rapidly depurinate under acidic conditions or degrade at high temperatures. Visible-light-mediated energy transfer catalysis solves this by exploiting the triplet excited state of 2-isoxazoline-3-carboxylates. This allows for a mild, room-temperature [2+2] cycloaddition to form 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes without compromising DNA integrity 4.
Step-by-Step Methodology
-
Conjugation: Prepare a 50 bp DNA tag bearing an exo-methylene cyclobutylamide functional group.
-
Irradiation Setup: In a microcentrifuge tube, combine the DNA-conjugate (1 mM in aqueous buffer) with the 2-isoxazoline-3-carboxylate building block (50 equiv) and an Iridium-based photoredox catalyst (e.g.,
, 10 mol%). -
Photocatalysis: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 2 hours.
-
Workup: Perform an ethanol precipitation by adding 10% v/v of 3M sodium acetate (pH 5.2) and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 rpm for 15 minutes, decant the supernatant, and resuspend the DNA pellet in pure water.
-
Self-Validation (QC): Perform LC-MS analysis. The mass shift must correspond exactly to the addition of the isoxazoline mass, with no lower-molecular-weight fragmentation peaks indicating DNA cleavage.
Quantitative Data Summary
The table below consolidates the empirical reaction parameters and validation metrics for the three distinct synthetic methodologies discussed above.
| Target Scaffold | Key Reagents / Catalyst | Reaction Conditions | Isolated Yield | Validation / Purity Metric |
| 2-Oxa-6-azaspiro[3.3]heptane | BBMO, NaOH, 2-fluoro-4-nitroaniline | 60 °C, DMSO/Aqueous | 87% | >99% (HPLC) |
| N-Aryl-2,6-diazaspiro[3.3]heptane | 110 °C, Toluene | 61–97% | >95% ( | |
| 2-Oxa-1-azaspiro[3.2.0]heptane | Ir-Photocatalyst, Blue LED | Room Temp, Aqueous Buffer | >80% (Conv.) | Intact Tag (LC-MS) |
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.[Link] [1]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters.[Link] [2]
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Supporting Information / Organic Letters.[Link] [3]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC / NIH.[Link] [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic Acid: A High-Fsp³ Scaffold for Next-Gen Medicinal Chemistry
Topic: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid as a building block for complex molecules Content Type: Application Note & Protocol Guide
Abstract: The Escape from Flatland
In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-rich structures toward three-dimensional, Fsp³-rich scaffolds. 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid represents a premier building block in this class. Combining a strained spiro[3.3]heptane core, a reactive
Chemical Profile & Structural Logic
The Molecule[1][2]
-
IUPAC Name: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid[1]
-
CAS Number: 1172691-93-8[2]
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 155.15 g/mol
-
Key Features:
-
Spiro[3.3]heptane Core: Provides rigid orthogonal vectors, positioning substituents in distinct 3D space unlike flexible alkyl chains or planar aromatics.
-
-Lactam (2-Oxo-1-aza): A latent "warhead" for covalent inhibition (e.g., serine hydrolases) or a masked
-amino acid equivalent. -
Carboxylic Acid (C-6): A standard handle for amide coupling, esterification, or decarboxylative cross-coupling.
-
Stability & Handling
While the cyclobutane rings impart significant ring strain (~26 kcal/mol per ring), the spiro-fusion provides surprising kinetic stability compared to isolated
-
Storage: Store at -20°C under inert atmosphere.
-
Solubility: Soluble in DMSO, DMF, and MeOH. Sparingly soluble in non-polar solvents (DCM, Hexanes).
Reactivity Landscape & Applications
The utility of this building block lies in its dual-reactivity :
-
The "Handle" (COOH): Allows for the attachment of the scaffold to diversity elements (amines, alcohols) without disturbing the core.
-
The "Warhead" (Lactam): Can be preserved as a covalent electrophile or opened to generate novel amino acid derivatives.
Diagram 1: Reactivity Map
Caption: Functionalization pathways for 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid. Blue paths preserve the scaffold; red paths transform the core.
Experimental Protocols
Protocol A: Scaffold Attachment via Amide Coupling
Objective: To attach a diversity element (amine) to the C-6 carboxylic acid while preserving the sensitive
Rationale: Standard coupling reagents (HATU/EDC) are generally safe, but strong bases or nucleophilic additives (like DMAP) must be minimized to prevent premature lactam opening.
Materials:
-
Substrate: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (1.0 equiv)
-
Amine Partner: R-NH
(1.1 equiv) -
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Dissolution: In a flame-dried vial, dissolve the spiro-acid (100 mg, 0.64 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (280 µL, 1.6 mmol) followed by HATU (268 mg, 0.70 mmol) at 0°C. Stir for 10 minutes. Note: Pre-activation at low temperature minimizes racemization (if chiral centers exist) and side reactions.
-
Coupling: Add the amine partner (0.70 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS. The
-lactam carbonyl typically appears around 1740–1760 cm in IR; ensure this signal remains in the product. -
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (DCM/MeOH gradient). Avoid nucleophilic scavengers (e.g., amine-functionalized silica) which may open the lactam.
Protocol B: Controlled Ring Opening to -Amino Acids
Objective: To transform the spiro-lactam into a linear, gem-disubstituted
Rationale: Acid-catalyzed methanolysis is preferred over basic hydrolysis to avoid racemization of the C-6 center (if substituted) and to generate the ester directly for subsequent steps.
Materials:
-
Substrate: Spiro-lactam derivative (from Protocol A) or bare scaffold.
-
Reagent: TMSCl (Trimethylsilyl chloride)
-
Solvent: Anhydrous Methanol
Step-by-Step Procedure:
-
Preparation: Dissolve the spiro-lactam (0.5 mmol) in anhydrous MeOH (5 mL).
-
Reagent Generation: Add TMSCl (2.0 equiv) dropwise at 0°C. Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.
-
Reaction: Stir at room temperature for 2–6 hours.
-
Monitoring: LC-MS will show a mass shift of +32 Da (addition of MeOH).
-
-
Workup: Concentrate the reaction mixture in vacuo to remove volatiles.
-
Result: The product is the HCl salt of the methyl ester
-amino acid.-
Structure Formed: 1-(aminomethyl)cyclobutane-1,3-dicarboxylate derivative.
-
Advanced Application: Diversity-Oriented Synthesis (DOS) Workflow
The following diagram illustrates how to use this building block to generate a library of "Spiro-Proline" mimetics or "Extended"
Diagram 2: Library Synthesis Workflow
Caption: Divergent synthesis paths. Path A yields rigid spirocycles; Path B yields flexible linkers with quaternary centers.
References
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839–2849. Link
-
Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Ding, M., et al. (2012). "Synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester." CN Patent 102442934A. Link
-
Grygorenko, O. O., et al. (2010). "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues." Amino Acids, 39, 515–521. Link
Sources
Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Guide for Drug Discovery and Development
An Application Note and Protocol Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a particularly valuable structural motif, recognized as a superior surrogate for the ubiquitous morpholine ring.[1][2] Its inherent three-dimensionality and favorable properties, such as enhanced aqueous solubility and metabolic stability, make it an attractive building block for the design of next-generation therapeutics.[3] This guide provides a comprehensive overview of scalable synthetic strategies for 2-oxa-6-azaspiro[3.3]heptane and its derivatives, offering detailed protocols and expert insights to empower researchers in drug discovery and development.
The synthesis of this strained heterocyclic system has historically presented significant challenges, hindering its widespread adoption.[1] However, recent advancements have led to the development of robust and scalable methods, making this valuable scaffold more accessible for both small-scale library synthesis and large-scale manufacturing. This document will detail these cutting-edge approaches, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind procedural choices to ensure successful and reproducible outcomes.
Strategic Approaches to the Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core
The efficient construction of the spirocyclic core is the cornerstone of any synthetic campaign targeting 2-oxa-6-azaspiro[3.3]heptane derivatives. Two primary strategies have proven to be the most effective and scalable: a classical approach involving a tosyl-protected intermediate and a more recent, protecting-group-free method.
The Tosyl-Protected Route and Its Scalability Challenges
A foundational method for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core was pioneered based on the work of Carreira and coworkers.[4] This approach commences with the readily available and cost-effective flame retardant, tribromoneopentyl alcohol (TBNPA).
Reaction Rationale: The key transformation involves a one-pot reaction where TBNPA is treated with p-toluenesulfonamide. This elegantly accomplishes the simultaneous formation of both the oxetane and the N-tosyl-protected azetidine rings. The subsequent and critical step is the removal of the tosyl protecting group to liberate the free secondary amine. While effective on a small scale, the deprotection step, often employing magnesium turnings, is notoriously inefficient and problematic upon scale-up due to sluggish filtration and inconsistent yields.[4]
Figure 1: The Tosyl-Protected Synthetic Route.
A Scalable, Protecting-Group-Free Two-Step Process
To overcome the limitations of the tosyl-protected route, a more practical and scalable two-step process has been developed. This method is particularly advantageous for the synthesis of N-aryl derivatives and serves as a key strategy for producing intermediates for drug candidates like the potent antibiotic TBI-223.[4][5][6]
Causality of the Improved Design: This route strategically reorders the bond-forming reactions. Instead of forming the azetidine ring with a protecting group, it first constructs the oxetane ring and then forms the azetidine by reacting the resulting intermediate with a primary amine. This circumvents the need for the problematic deprotection step.
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
The synthesis begins with the cyclization of TBNPA under Schotten-Baumann conditions using a strong base like sodium hydroxide to form the key alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO).[4][5] This intermediate is a versatile building block for various dialkyloxetane systems.
Step 2: Azetidine Ring Formation
The crucial azetidine ring is then formed through a hydroxide-facilitated double N-alkylation of a primary amine with BBMO. This reaction has been optimized for scale and demonstrated to proceed in high yield and purity.[4][5][6]
Figure 2: Scalable Protecting-Group-Free Synthesis.
Protocol: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol details the optimized, protecting-group-free synthesis of a key intermediate for the antibiotic drug candidate TBI-223, demonstrating the practical application of the scalable two-step process.[4][5][6]
Part 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., a suitable organic solvent)
Procedure:
-
To a solution of tribromoneopentyl alcohol, add a solution of sodium hydroxide under controlled temperature conditions.
-
Stir the reaction mixture vigorously to ensure efficient phase mixing.
-
Upon reaction completion (monitored by TLC or GC-MS), perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane as a clear oil. A typical yield for this step is around 72% with >95% purity.[5]
Part 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Materials:
-
3,3-Bis(bromomethyl)oxetane (BBMO)
-
2-Fluoro-4-nitroaniline
-
Potassium hydroxide (KOH) or another suitable base
-
Solvent (e.g., DMSO or a similar polar aprotic solvent)
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline in the chosen solvent, add the base (e.g., potassium hydroxide).
-
Add a solution of 3,3-bis(bromomethyl)oxetane (BBMO) to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature and stir until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product. This reaction has been demonstrated on a 100g scale with an isolated yield of 87% and >99% purity.[5][6]
Data Summary and Comparison
| Parameter | Tosyl-Protected Route | Protecting-Group-Free Route |
| Starting Material | Tribromoneopentyl alcohol (TBNPA) | Tribromoneopentyl alcohol (TBNPA) |
| Key Intermediate | N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 3,3-Bis(bromomethyl)oxetane (BBMO) |
| Key Transformation | One-pot cyclization followed by detosylation | Oxetane formation followed by azetidine formation |
| Scalability | Limited by inefficient detosylation step | Demonstrated on 100g scale |
| Overall Yield | Lower due to problematic final step | Significantly higher (e.g., 62% overall for a specific derivative)[5] |
| Key Advantage | Fewer steps to the core (in principle) | Avoids protecting groups and problematic reagents |
Advanced Topic: Stable Sulfonate Salts for Improved Handling and Reactivity
While the free base of 2-oxa-6-azaspiro[3.3]heptane can be isolated, it is often unstable. The oxalate salt has been used, but it can also present handling challenges. A significant advancement has been the development of stable, crystalline, and more soluble sulfonate salts (e.g., mesylate or tosylate).[1][7]
Rationale for Sulfonate Salts:
-
Stability: These salts are non-hygroscopic and thermally stable, allowing for easier storage and handling.[8]
-
Solubility: They exhibit improved solubility in a wider range of organic solvents compared to the oxalate salt.[7]
-
Reactivity: The sulfonate salts are readily "unmasked" in situ or used directly in subsequent reactions, providing a convenient and well-behaved starting material for further derivatization.[1]
The synthesis of these salts provides a practical solution to the inherent instability of the parent amine, making the 2-oxa-6-azaspiro[3.3]heptane scaffold more accessible and user-friendly for a broader range of chemical transformations.[1][7]
Figure 3: Formation of Stable Sulfonate Salts.
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant opportunity for innovation in drug discovery. The development of scalable and protecting-group-free synthetic routes has overcome previous limitations, making this valuable building block readily accessible. By understanding the chemical principles behind these advanced synthetic strategies and employing the detailed protocols provided, researchers can confidently incorporate this promising motif into their drug design programs, paving the way for the discovery of novel therapeutics with enhanced properties.
References
-
Goodell, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1334–1340. Available at: [Link]
-
Tiong, C. X., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Available at: [Link]
-
Goodell, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Various Authors. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (Note: This is a general reference on spirocycles). Available at: [Link]
-
Various Authors. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals. Available at: [Link]
-
Goodell, J. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Various Authors. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]
-
Various Authors. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2014). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Hamza, D., & Thomson, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(1), 156-158. Available at: [Link]
-
Various Authors. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Chemistry – A European Journal. Available at: [Link]
-
Various Authors. (2013). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Various Authors. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ChemRxiv. Available at: [Link]
-
Various Authors. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 74(18), 7149–7152. Available at: [Link]
-
Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available at: [Link]
Sources
- 1. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
one-pot synthesis of spirocyclic lactams from β-keto carboxylic acids
Application Note: One-Pot Synthesis of Spirocyclic Lactams from -Keto Acid Derivatives
Executive Summary
Spirocyclic lactams represent a privileged structural motif in medicinal chemistry, offering inherent three-dimensional complexity (
While free linear
-
The Castagnoli-Cushman Reaction (CCR): A diastereoselective route to spiro-tetrahydroisoquinolines.[1]
-
The Isatin-MCR Cascade: A high-throughput route to spirooxindoles.
Scientific Foundation & Mechanistic Insight
The Challenge of -Keto Acids
-
Solution: We utilize Homophthalic Anhydride (HPA) . HPA is the dehydrated, cyclic form of a
-keto acid. It retains the reactive enol characteristic required for nucleophilic attack but remains stable until the condensation event triggers the release of CO .
Mechanism: The Castagnoli-Cushman Reaction (CCR)
The CCR is a [4+2] cycloaddition-like condensation between HPA and an imine (often generated in situ from a cyclic ketone and amine).
-
Step 1 (Activation): HPA exists in equilibrium with its enol form.
-
Step 2 (Mannich-type Addition): The enol attacks the imine (Schiff base), forming an amide-acid intermediate.
-
Step 3 (Acylation & Decarboxylation): Intramolecular acylation closes the lactam ring. The driving force is the subsequent decarboxylation, which renders the process irreversible and drives the reaction to completion.
Figure 1: Mechanistic pathway of the Castagnoli-Cushman Reaction converting HPA and Imines into Spiro-Lactams.[2][3][4]
Protocol A: Synthesis of Spiro-Tetrahydroisoquinolines (CCR)
Target: Synthesis of spiro[isoquinoline-1,3'-pyrrolidin]-3-ones. Reagents: Homophthalic Anhydride (HPA), Cyclic Ketone (e.g., Cyclopentanone), Amine (e.g., Aniline).
Experimental Workflow
-
Imine Formation (In Situ):
-
Combine amine (1.0 equiv) and cyclic ketone (1.0 equiv) in Toluene.
-
Add molecular sieves (4Å) to sequester water.
-
Stir at reflux (110°C) for 2 hours. Validation: Monitor via TLC for disappearance of amine.
-
-
Cycloaddition:
-
Cool the mixture to room temperature.
-
Add Homophthalic Anhydride (1.1 equiv).
-
Re-heat to reflux for 4–16 hours. The mixture will evolve CO
(bubbling).
-
-
Workup:
-
Filter off molecular sieves while hot.
-
Concentrate the filtrate under reduced pressure.[5]
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
-
Optimization Parameters
The choice of solvent dramatically impacts the diastereoselectivity (cis/trans ratio) and reaction rate.
| Solvent | Temperature | Yield (%) | Diastereoselectivity (dr) | Notes |
| Toluene | 110°C | 82% | >95:5 (trans) | Standard thermodynamic control. |
| Xylene | 140°C | 88% | >95:5 (trans) | Faster reaction; good for sterically hindered amines. |
| HFIP | 25°C | 75% | Variable | Kinetic control; HFIP activates the anhydride via H-bonding. |
| Acetonitrile | 80°C | 60% | 80:20 | Lower solubility of HPA often limits yield. |
Protocol B: Synthesis of Spirooxindoles (Isatin-MCR)
Target: Functionalized Spirooxindoles via 3-Component Reaction.
Reagents: Isatin,
Experimental Workflow
This protocol utilizes a "green" approach, often requiring no chromatographic purification.
-
Reagent Charging:
-
In a 50 mL round-bottom flask, charge Isatin (1.0 mmol),
-Keto Ester (1.0 mmol), and Malononitrile (1.0 mmol). -
Add Solvent: Ethanol:Water (1:1, 5 mL).
-
-
Catalysis:
-
Add catalyst: L-Proline (10 mol%) or Alum (15 mol%) .
-
Expert Insight: L-Proline acts as a dual activation organocatalyst, activating the ketone via iminium formation and the enol via H-bonding.
-
-
Reaction:
-
Reflux at 80°C for 30–60 minutes.
-
Observation: The product typically precipitates out of the reaction mixture as a solid.
-
-
Isolation:
-
Cool to room temperature.
-
Filter the precipitate.
-
Wash with cold aqueous ethanol (30%).
-
Dry in a vacuum oven.
-
Figure 2: Operational workflow for the high-throughput synthesis of Spirooxindoles.
Critical Troubleshooting & Validation
Decarboxylation Control (CCR Protocol)
-
Issue: Incomplete decarboxylation leads to the isolation of the carboxylic acid intermediate (the "Castagnoli adduct").
-
Fix: Ensure the reaction temperature is sufficient (>100°C). If the acid is isolated, it can be converted to the lactam by heating in acetic anhydride or using EDC coupling.
Stereocontrol
-
Observation: The CCR typically yields the trans-isomer (relative stereochemistry between the C3 and C4 positions of the isoquinolone ring) due to steric repulsion in the transition state.
-
Modification: To access cis-isomers, use strong Lewis acids (e.g., Yb(OTf)
) at lower temperatures (-78°C), though yields may suffer.
Substrate Tolerance
-
Electron-Deficient Amines: React slowly. Use Xylene reflux.
-
Steric Bulk: Ortho-substituted anilines may fail to form the imine. Pre-formation of the imine using TiCl
(Dean-Stark alternative) is recommended before adding HPA.
References
-
Castagnoli, N. (1969). Journal of Organic Chemistry. "Reaction of Homophthalic Anhydride with Imines." [Link]
-
Cushman, M., et al. (1980). Journal of Organic Chemistry. "Condensation of Homophthalic Anhydrides with Imines." [Link]
-
Shaw, J. T., et al. (2021).[6] Journal of Organic Chemistry. "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions." [Link]
-
Yao, H., et al. (2015). Organic Letters.
-Keto Carboxylic Acids via Curtius Rearrangement." [Link][7] -
Bougrin, K., et al. (2022). Molecules. "Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions."[5] [Link]
-
Dandia, A., et al. (2012). Ultrasonics Sonochemistry. "Green synthesis of spirooxindoles." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating Azaspiro[3.3]heptane Scaffolds into Kinase Inhibitors
Abstract
The transition from planar, aromatic-rich drug candidates to three-dimensional (
Part 1: Rationale & Design Strategy
The "Escape from Flatland"
Kinase inhibitors have historically suffered from high attrition rates due to poor physicochemical properties associated with flat, aromatic "hinge-binding" motifs. The azaspiro[3.3]heptane scaffold offers a geometric solution.[1][2] Unlike the chair conformation of piperidine, the spiro[3.3] system presents a "square-square" orthogonality.
Key Advantages:
-
Vector Reorientation: The exit vectors of substituents on the 2- and 6-positions of the spiro system are rigid and linear, whereas piperidine substituents (3- or 4-position) adopt equatorial/axial orientations. This allows for probing novel chemical space within the solvent-exposed regions of the kinase ATP pocket.
-
Metabolic Hardening: The strained cyclobutane rings lack the metabolically labile bis-allylic or
-amino C-H bonds found in piperidines, often reducing intrinsic clearance ( ). -
Basicity Modulation: The
of the secondary amine in 2-azaspiro[3.3]heptane is typically higher than that of piperidine, influencing solubility and hERG binding probability.
Scaffold Selection Logic
Use the following decision matrix to determine if this scaffold is appropriate for your lead optimization campaign.
Part 2: Chemical Synthesis Protocols
While commercial building blocks are available, custom substitution often requires de novo synthesis. The most robust method, pioneered by the Carreira group, utilizes a [2+2] cycloaddition.
Protocol A: Synthesis of Functionalized 2-Azaspiro[3.3]heptane
Objective: Create a protected scaffold suitable for coupling to a kinase hinge binder.
Reagents:
-
Methylene cyclobutane derivative (Starting material)
-
Chlorosulfonyl isocyanate (CSI)
-
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4
-
Boc-anhydride (
)
Step-by-Step Methodology:
-
[2+2] Cycloaddition (Formation of
-lactam):-
Dissolve the methylene cyclobutane derivative (1.0 eq) in anhydrous diethyl ether at 0°C under
. -
Add Chlorosulfonyl isocyanate (CSI) (1.2 eq) dropwise.
-
Critical Mechanism: This forms a transient N-chlorosulfonyl
-lactam. -
Quench by adding the reaction mixture into a vigorously stirred solution of aqueous
and . This reductive hydrolysis removes the sulfonyl group, yielding the free -lactam (spiro[3.3] system). -
Safety Note: CSI is highly corrosive and reacts violently with water.
-
-
Lactam Reduction:
-
Dissolve the purified
-lactam in dry THF. -
Slowly add LiAlH4 (2.5 eq) at 0°C, then reflux for 4–6 hours.
-
Observation: The carbonyl is reduced to the methylene, yielding the secondary amine (azaspiro[3.3]heptane).
-
Workup using the Fieser method (
, 15% NaOH, ).
-
-
Protection (Optional but recommended for storage):
-
Treat the crude amine with
and in DCM to isolate the N-Boc protected intermediate.
-
Protocol B: Coupling to Kinase Core (SNAr)
Context: Attaching the scaffold to a 4-chloropyrimidine or quinazoline (common ATP-competitive cores).
-
Reaction Setup:
-
Vessel: Microwave vial (2-5 mL).
-
Solvent: DMSO or NMP (High polarity is required due to the compact, lipophilic nature of the spiro salt).
-
Base: DIPEA (3.0 eq) or
(2.0 eq). -
Reactants: 2-azaspiro[3.3]heptane (free base or HCl salt, 1.2 eq) + 4-chloro-quinazoline derivative (1.0 eq).
-
-
Execution:
-
Heat to 100°C for 2 hours (thermal) or 120°C for 20 mins (microwave).
-
Troubleshooting: If conversion is low, the steric bulk of the spiro ring may be hindering the approach. Switch to Buchwald-Hartwig conditions (
, BINAP, NaOtBu, Toluene, 100°C).
-
Part 3: Biological & Physicochemical Validation[1][3]
Comparative Property Analysis
The following data illustrates the shift in properties when replacing a piperidine with 2-azaspiro[3.3]heptane in a representative kinase inhibitor (e.g., JAK2 inhibitor frame).
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | Impact |
| MW | 350.4 | 362.5 | Slight Increase |
| cLogP | 3.2 | 2.4 | Improved (Lower lipophilicity) |
| TPSA | 45 | 45 | Neutral |
| LLE (Lipophilic Ligand Efficiency) | 4.1 | 5.3 | Significant Gain |
| Metabolic Stability ( | 24 min | >60 min | Major Improvement |
| Solubility (pH 7.4) | 15 | 85 | Improved |
Kinase Affinity Assay (TR-FRET)
Protocol: LanthaScreen™ Eu Kinase Binding Assay.
-
Preparation:
-
Prepare 3x serial dilutions of the spiro-inhibitor in DMSO (Top conc: 10
). -
Prepare Kinase/Antibody mixture: 5 nM Kinase (e.g., EGFR), 2 nM Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
-
Incubation:
-
Add 5
inhibitor + 5 Kinase/Ab mix + 5 Tracer to a 384-well white low-volume plate. -
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Readout:
-
Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
-
Calculate TR-FRET ratio (
). -
Self-Validation: The Z'-factor must be > 0.5 for the assay to be valid. Use Staurosporine as a positive control.
-
Workflow Visualization
Part 4: ADME Optimization Notes
When incorporating this scaffold, be aware of the "Basicity Trap."
-
Observation: The secondary amine in the spiro[3.3] system is often more basic (
) than the corresponding piperidine ( ). -
Consequence: This can lead to phospholipidosis or high lysosomal trapping.
-
Mitigation Protocol:
-
Introduce an electron-withdrawing group (EWG) such as fluorine or an oxetane on the spiro-ring to lower the
. -
Use oxa-azaspiro[3.3]heptane variants (replacing one methylene with oxygen) to reduce basicity via the inductive effect.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[3]
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition.[4]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5] Journal of Medicinal Chemistry.[5]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[6] Chemical Reviews.
-
ThermoFisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
development of CNS-penetrant drugs using azaspirocyclic compounds
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of an AZD2461 [18F]PET Probe in Non-Human Primates Reveals the PARP-1 Inhibitor to be Non-Blood-Brain Barrier Penetrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
chirospecific synthesis of spirocyclic β-lactams from natural proline
Application Note: Chirospecific Synthesis of Spirocyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Lactams from Natural Proline[1][2]
Executive Summary
This application note details the protocol for the chirospecific synthesis of spirocyclic
By employing a Staudinger [2+2] ketene-imine cycloaddition on a proline-derived template, researchers can achieve high diastereoselectivity (
Scientific Foundation & Mechanism
The Challenge of the Spiro-Center
Constructing quaternary spiro-centers on small heterocycles is synthetically demanding due to steric strain.[1][2] In the context of
The Solution: Self-Reproduction of Chirality (SRS)
Standard derivatization of L-proline often destroys the stereogenic center at
-
Condensing L-proline with pivalaldehyde to form a bicyclic oxazolidinone . This creates a second stereocenter (acetal) that locks the conformation.
-
The original
stereocenter can now be destroyed (via lithiation) and regenerated with retention of configuration, dictated by the bulky tert-butyl group at the acetal center.
Reaction Pathway: Staudinger Cycloaddition
The core transformation is the Staudinger reaction between a proline-derived imine and a ketene (generated in situ from an acid chloride).[3] The rigid bicyclic oxazolidinone face-selectively blocks the approach of the ketene, ensuring chirospecificity.
Mechanistic Workflow (DOT Visualization)
Figure 1: Logical flow from L-Proline to Spiro-
Detailed Experimental Protocol
Phase 1: Preparation of the Chiral Template (SRS Oxazolidinone)
Objective: Create the bicyclic "Seebach's Oxazolidinone" to protect the proline geometry.
-
Reagents: L-Proline (1.0 eq), Pivalaldehyde (3.0 eq), Pentane (solvent), Trifluoroacetic acid (cat.).
-
Setup: Dean-Stark apparatus for water removal.
-
Procedure:
-
Suspend L-Proline in pentane.
-
Add pivalaldehyde and catalytic TFA.
-
Reflux for 24–48 hours with continuous water removal.
-
Critical Check: The product should precipitate or crystallize upon cooling.
-
Purification: Recrystallization from hexane/pentane.
-
Validation:
H NMR should show a singlet for the tert-butyl group (~0.9 ppm) and a single diastereomer (cis-fused).
-
Phase 2: C-Formylation (Generating the Imine Precursor)
Objective: Introduce the aldehyde handle at the
-
Reagents: SRS Oxazolidinone (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), DMF (anhydrous, 1.5 eq), THF (anhydrous).
-
Conditions: Cryogenic (
C), Inert Atmosphere ( or Ar). -
Procedure:
-
Cool a solution of the oxazolidinone in THF to
C. -
Add LDA dropwise over 20 mins. The solution may turn yellow/orange (enolate formation).
-
Stir for 45 mins at
C. -
Add dry DMF dropwise. Stir for 1 hour.
-
Quench with saturated
solution while still cold. -
Workup: Extract with
, dry over , and concentrate. -
Result:
-Formyl-oxazolidinone.
-
Phase 3: Imine Formation (Schiff Base)
Objective: Prepare the nitrogen acceptor for the Staudinger reaction.
-
Reagents:
-Formyl-oxazolidinone (1.0 eq), Benzylamine or p-Anisidine (1.0 eq), (anhydrous), DCM (Dichloromethane). -
Procedure:
-
Dissolve the aldehyde in DCM at Room Temperature (RT).
-
Add the amine and anhydrous
(to sequester water and drive equilibrium). -
Stir for 6–12 hours.
-
Filter off solids and concentrate in vacuo.
-
Note: Use the crude imine immediately for the next step to prevent hydrolysis.
-
Phase 4: Staudinger [2+2] Cycloaddition (Spiro-Ring Formation)
Objective: Cyclize the ketene and imine to form the spiro-
-
Reagents:
-
Substrate: Crude Imine from Phase 3 (1.0 eq).
-
Ketene Source: Phthalimidoacetyl chloride (1.2 eq) or Methoxyacetyl chloride.
-
Base: Triethylamine (
, 3.0 eq). -
Solvent: Anhydrous DCM.
-
-
Procedure:
-
Dissolve the imine in anhydrous DCM and cool to
C. -
Add
followed by the dropwise addition of the acid chloride. -
Mechanism: The base eliminates HCl from the acid chloride to generate the highly reactive ketene in situ.
-
Allow the reaction to warm slowly to RT overnight (12–16 hours).
-
Workup: Wash with 1M HCl (to remove excess amine), then saturated
, then brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Data Analysis & Validation
Expected Results
The reaction typically yields a single major diastereomer due to the steric shielding of the tert-butyl group on the oxazolidinone ring.
Table 1: Representative Yields and Stereoselectivity
| Ketene Precursor | Amine Component | Yield (%) | Diastereomeric Ratio (dr) |
| Phthalimidoacetyl chloride | Benzylamine | 72% | > 98:2 |
| Phthalimidoacetyl chloride | p-Anisidine | 68% | 95:5 |
| Methoxyacetyl chloride | Benzylamine | 65% | 90:10 |
| Phenoxyacetyl chloride | Allylamine | 58% | 92:8 |
Structural Confirmation (NMR)
-
C3-H / C4-H Coupling: In
-lactams, the coupling constant ( ) between protons on the ring indicates relative stereochemistry.-
cis-
-lactams: Hz. -
trans-
-lactams: Hz.
-
-
Spiro-Carbon:
C NMR will show a quaternary carbon signal shifted significantly downfield (approx. 60–75 ppm depending on substitution) corresponding to the spiro-fusion point.
Troubleshooting Guide
-
Low Yield: Ensure the imine is dry. Water hydrolyzes the imine back to the aldehyde and amine, killing the reaction.
-
Poor dr: Lower the temperature of the acid chloride addition. Ensure the "Seebach" oxazolidinone is pure (single diastereomer) before starting Phase 2.
References
-
Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic
-Lactams and Their Characterization as Potent Type II -Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. [Link] -
Seebach, D., et al. (1983). Self-Reproduction of Chirality in
-Alkylation of Proline. Journal of the American Chemical Society, 105(16), 5390–5398. [Link] -
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. [Link]
-
Hodous, B. L., & Fu, G. C. (2002).[4] Enantioselective Staudinger Synthesis of
-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578–1579. [Link] -
Singh, G. S. (2003). Recent advances in the synthesis of
-lactams. Tetrahedron, 59(39), 7631-7649. [Link]
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
Troubleshooting & Optimization
purification techniques for spirocyclic carboxylic acids
Technical Support Center: Purification of Spirocyclic Carboxylic Acids
Case ID: SP-COOH-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane, spiro[2.4]heptane derivatives) represent a unique challenge in medicinal chemistry. Unlike flat aromatic acids, these "3D-scaffolds" often possess high aqueous solubility (low LogP), lack strong UV chromophores, and exhibit complex stereochemistry (axial chirality/diastereomers). This guide addresses the three most common failure modes: aqueous retention during workup , poor chromatographic peak shape , and difficulty in chiral resolution.
Module 1: Isolation & Workup (The "Water Trap")
Issue: Target spirocyclic acid remains in the aqueous phase during extraction, or the organic layer forms an emulsion. Mechanism: The compact, rigid structure of spirocycles often exposes polar groups more effectively than flat aromatics, significantly increasing water solubility.
Troubleshooting Protocol: Salting-Out & High-Polarity Extraction
Standard ethyl acetate/water extractions often fail for spiro-acids with LogP < 1.
Step-by-Step Workflow:
-
Saturation: Saturate the aqueous reaction mixture with solid NaCl or
. This disrupts the hydration shell around the spiro-acid (Salting-out effect). -
pH Adjustment:
-
Adjust aqueous pH to 3.0–3.5 using 1M HCl or citric acid.
-
Caution: Avoid strong mineral acids (pH < 1) if your spirocycle contains strained rings (e.g., spiro-epoxides or oxetanes), as acid-catalyzed ring opening may occur.
-
-
The "Magic Solvent" Mix:
-
Do not use pure Ethyl Acetate or DCM.
-
Use: 3:1 Chloroform/Isopropanol (CHCl₃:IPA) or 4:1 DCM/IPA.
-
Why: The alcohol component disrupts hydrogen bonding between the acid and water, while the halogenated solvent provides density for phase separation.
-
-
Continuous Extraction: For highly hydrophilic acids (LogP < 0), use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with Et₂O for 12–24 hours.
Decision Logic for Extraction Solvent:
Figure 1: Solvent selection matrix based on hydrophobicity. High contrast nodes indicate critical decision points.
Module 2: Chromatographic Purification (The "Polishing" Stage)
Issue: Broad, tailing peaks on silica gel; compound is invisible to UV detector.
Mechanism: Carboxylic acids interact strongly with silanols on silica (tailing). Aliphatic spirocycles (e.g., spiro[3.3]heptane-2,6-dicarboxylic acid) lack conjugated
Protocol A: Mobile Phase Modifiers
Never run a spiro-acid on bare silica without an acidic modifier.
| Modifier | Concentration | Application | Note |
| Acetic Acid | 0.5% – 1.0% | Standard Flash/TLC | Volatile; good for large scale. |
| Formic Acid | 0.1% | LC-MS / Prep-HPLC | Better ionization for MS; less suppression than TFA. |
| TFA | 0.05% | Difficult Separations | Warning: Strong ion pairing. Can suppress MS signal and degrade acid-labile spiro-moieties. |
Protocol B: Detection Strategies (The "Invisible" Analyte)
If your spiro-acid is aliphatic:
-
Primary: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors for non-volatiles.
-
Secondary: Stain TLC plates with KMnO₄ (general oxidation) or Bromocresol Green (specific for acids—turns yellow on blue background).
-
Derivatization: If HPLC-UV is mandatory, convert the acid to a p-bromophenacyl ester or benzyl amide to introduce a chromophore.
Module 3: Chiral Resolution (The "Stereo" Stage)
Issue: Inability to separate enantiomers/diastereomers of spiro-acids using standard RP-HPLC. Mechanism: Spiro-centers create rigid chiral environments. Traditional C18 columns lack the "chiral grooves" to discriminate these 3D shapes.
The Solution: Supercritical Fluid Chromatography (SFC)
SFC is the gold standard for spirocyclic acids due to high diffusivity and the ability to use "polar" CO₂ mobile phases.
Recommended Screening Workflow:
-
Column Selection:
-
Amylose-based:[1] Chiralpak IG / AD-H (Good for hydrogen bonding donors like acids).
-
Cellulose-based: Chiralcel OD-H / OZ (Complementary selectivity).
-
-
Mobile Phase: CO₂ + Co-solvent (MeOH or EtOH).
-
Additives (Critical): You must use an acidic additive in the co-solvent to suppress ionization and sharpen peaks.
-
Recipe: MeOH + 0.2% Formic Acid or 0.2% TFA.
-
SFC Method Development Loop:
Figure 2: Iterative screening process for chiral resolution of spiro-acids.
Module 4: Crystallization & Salt Formation (The "Oiling Out" Fix)
Issue: Purified spiro-acid refuses to crystallize, forming a gum or oil. Mechanism: The rigid, non-planar shape of spirocycles prevents efficient crystal packing (lattice energy is low).
Protocol: Salt Screening
Convert the free acid into a salt to increase lattice energy and induce crystallization.
-
Ammonium Salts: Dissolve acid in Et₂O; bubble NH₃ gas. The ammonium salt often precipitates instantly.
-
Amine Salts (The "Resolving Agents"):
-
Use (R)- or (S)-1-Phenylethylamine or Dicyclohexylamine .
-
These bulky amines can fill the voids left by the awkward spiro-shape, facilitating crystal lattice formation.
-
-
Anti-solvent Vapor Diffusion:
-
Dissolve "oil" in minimal MeOH.
-
Place open vial inside a larger jar containing Et₂O or Pentane. Cap the large jar.
-
Allow slow diffusion over 48 hours.
-
Frequently Asked Questions (FAQs)
Q: My LC-MS shows the mass of my spiro-acid + 114 Da. What is this?
A: This is likely a TFA adduct
Q: I used strong base (NaOH) to extract my spiro-lactone acid, and the product disappeared. A: Spiro-lactones (and some spiro-ketones) are sensitive to hydrolysis or aldol-type reactions under high pH. Use milder bases like NaHCO₃ or K₂CO₃ and keep the temperature at 0°C during back-extraction.
Q: Why is my yield >100% after lyophilization? A: Spiro-acids are often hygroscopic or trap solvents in their rigid lattice voids.
-
Fix: Dissolve in MeCN/Water (1:1) and re-lyophilize, or dry over P₂O₅ in a vacuum desiccator for 24 hours.
References
-
General Workup of Polar Acids
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
SFC for Chiral Separations
- Source: Shimadzu Application News.
-
URL:[Link]
-
Salt Selection Strategies
- Source: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
URL:[Link]
-
Spirocyclic Synthesis & Handling
- Source: Carreira, E. M., & Fessner, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Accounts of Chemical Research.
-
URL:[Link]
Sources
stability issues and degradation pathways of azaspiro[3.3]heptane compounds
Executive Summary
Azaspiro[3.3]heptane systems are high-value bioisosteres for piperidine and morpholine rings in medicinal chemistry.[1] By replacing a 6-membered ring with this spirocyclic scaffold, researchers often achieve a lowered lipophilicity (LogD), altered metabolic vectors, and novel IP space [1, 2].
However, the thermodynamic penalty of this substitution is ring strain . The spiro[3.3]heptane core possesses significant Baeyer strain (approx. 50–55 kcal/mol total strain energy) [3]. While kinetically stable under standard physiological conditions, this potential energy makes the scaffold susceptible to specific degradation pathways—primarily acid-catalyzed nucleophilic ring opening and oxidative cleavage—that are not observed in unstrained piperidine analogs.
This guide addresses the "hidden" instability modes of these compounds and provides self-validating protocols for their handling.
Module 1: Physical Stability & Storage
The Issue: Users frequently report that solid samples turn into "oils" or "gums" upon storage, or that yield is lost inexplicably during high-vacuum drying.
Troubleshooting Guide: Physical State Anomalies
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Sample Deliquescence | Hygroscopic Salt Form | The small, charge-dense cation of the spiro-amine creates highly lattice-disordered salts with HCl or TFA, which greedily absorb atmospheric water. | Switch Counter-ions: Use Oxalate or Sulfonate salts. These form robust hydrogen-bond networks that stabilize the crystal lattice [4]. |
| Mass Loss on Drying | Sublimation of Free Base | Unlike piperidine (BP ~106°C), the compact, globular shape of azaspiro[3.3]heptane free bases increases volatility. | Never dry the free base under high vacuum (<5 mbar) at RT. Always convert to a salt before final drying. |
| "Goo" Formation | Amine-CO₂ Adducts | The highly basic, sterically exposed secondary amine reacts rapidly with atmospheric CO₂ to form carbamates. | Argon Flush: Store all free bases under inert atmosphere. Store as salts whenever possible. |
Protocol: Stable Salt Formation (The "Carreira Standard")
Refined from standard methodologies [1, 5].
-
Dissolution: Dissolve the crude free base in minimal Et₂O or EtOAc.
-
Precipitation: Add 1.05 equivalents of anhydrous oxalic acid dissolved in absolute ethanol dropwise.
-
Why? Oxalate forms a 1:1 chelated salt that is non-hygroscopic and crystalline.
-
-
Filtration: Collect the white precipitate.
-
Validation:
-
Check ¹H NMR in D₂O.
-
Self-Validating Step: The stoichiometry must be exactly 1:1. If the integral of the oxalate peak (no protons in D₂O, check ¹³C or use an internal standard like maleic acid) deviates, the salt is hygroscopic and impure.
-
Module 2: Chemical Degradation Pathways
The Issue: Appearance of new impurities during acidic deprotection (e.g., Boc removal) or oxidative metabolism studies.
Pathway Analysis: Acid-Catalyzed Nucleophilic Ring Opening
Unlike piperidines, the azetidine rings in the spiro system are spring-loaded. Under strong acidic conditions (low pH) and high temperature, the protonated amine activates the adjacent carbon toward nucleophilic attack (Sɴ2-like), relieving ring strain.
Visualizing the Degradation Logic:
Figure 1: Mechanism of acid-catalyzed degradation. The protonation of the nitrogen increases the electrophilicity of the adjacent carbons, facilitating ring opening by weak nucleophiles to relieve Baeyer strain.
FAQ: Chemical Stability
Q: Can I use 4M HCl/Dioxane for Boc-deprotection? A: Proceed with Caution. While standard for piperidines, 4M HCl can trigger ring opening in azaspiro[3.3]heptanes if heating is applied or reaction times are prolonged.
-
Recommendation: Use TFA/DCM (1:2) at 0°C to Room Temperature. The trifluoroacetate anion is less nucleophilic than chloride, reducing the risk of ring opening [6].
Q: I see an M+16 peak in my LCMS. Is it an impurity? A: This is likely the N-Oxide . The spiro-nitrogen is sterically accessible and electron-rich.
-
Troubleshooting: Ensure your solvents are peroxide-free (test THF/Ether with strips). If observing this in biological assays, it is a genuine metabolite (FMO-mediated oxidation).
Module 3: Analytical Artifacts (NMR & LCMS)
The Issue: "My NMR signals are broad/missing" or "LCMS shows split peaks."
The "Puckering" Phenomenon
Azaspiro[3.3]heptane rings are not flat; they exist in a puckered conformation. The energy barrier for "wing-flapping" (ring inversion) is low. At room temperature, the rate of inversion can be comparable to the NMR timescale, leading to coalescence (broadening) of signals.
Troubleshooting Workflow:
Figure 2: Decision tree for distinguishing between conformational dynamics (puckering) and chemical degradation in NMR analysis.
Protocol: Validating Integrity via NMR
-
Solvent: Use DMSO-d₆ or MeOD instead of CDCl₃. The polarity often stabilizes one conformer or speeds up the exchange.
-
Temperature: If broad, heat the probe to 313K (40°C).
-
Result: If peaks sharpen, your compound is pure but dynamically active. If peaks remain broad or complex, suspect polymerization.
-
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English. (Contextualizing Baeyer Strain in small rings).
-
Van der Haas, R. N. S., et al. (2016). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
-
Enamine Ltd. (2025). Spirocycles in Drug Discovery: Handling Guidelines. (General industry standard for handling spiro-salts).
-
BenchChem Technical Support. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine.
Sources
optimization of reaction conditions for azaspiro[3.3]heptane synthesis
Welcome to the Technical Support Center for Azaspiro[3.3]heptane Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Strained spiro heterocycles—particularly 2-oxa-6-azaspiro[3.3]heptanes and 1-azaspiro[3.3]heptanes—are highly valuable bioisosteres for piperidine and morpholine in drug development. However, their synthesis is fraught with thermodynamic and kinetic hurdles, including ring-strain instability, exothermic side reactions, and challenging purifications.
This guide addresses the root causes of common synthetic failures and provides self-validating, scalable protocols to ensure your workflows are robust and reproducible.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe yield drops and filtration bottlenecks during the N-tosyl deprotection of 2-oxa-6-azaspiro[3.3]heptane? A1: If you are utilizing the traditional Carreira method, the deprotection step relies on 1[1]. Causality: Mechanistically, this reaction generates magnesium salts that form a highly viscous, gelatinous suspension. The highly polar spirocycle becomes physically entrapped within this magnesium matrix, leading to sluggish filtration and significant product loss during the subsequent oxalate salt formation[1]. Solution: You have two options. First, you can isolate the product as a sulfonic acid salt (e.g., hemi-naphthalenesulfonate), which dramatically improves solubility and stability[1]. Second, for multi-gram scale-up, abandon the tosyl-route entirely and adopt a protecting-group-free alkylation using 3,3-bis(bromomethyl)oxetane (BBMO)[2].
Q2: What causes the unintended loss of the Boc protecting group during the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate? A2: This typically occurs during the [2+2] cycloaddition step between N-Boc-azetidin-3-one and dichloroketene[3]. Causality: The formation of dichloroketene (generated in situ from trichloroacetyl chloride and zinc) is highly exothermic. If the 3[3], the combination of localized heat and the acidic microenvironment triggers the thermal cleavage of the Boc group. Solution: Strictly control the addition rate of the ketene precursor and utilize a robust cooling system to maintain the internal temperature strictly between 15–25 °C[3].
Q3: How can I prevent ring-opening and improve scalability when synthesizing 1-azaspiro[3.3]heptanes? A3: The synthesis of 1-azaspiro[3.3]heptanes relies on a thermal[2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam[4]. Causality: The primary failure point is the subsequent reduction of this β-lactam. Using harsh reducing agents like LiAlH4 often leads to over-reduction and reductive cleavage of the highly strained azetidine ring. Furthermore, Graf's isocyanate is highly moisture-sensitive and prone to polymerization. Solution: Perform the cycloaddition under rigorous anhydrous conditions and substitute standard hydride reagents with4[4]. Alane provides a milder, chemoselective reduction of the β-lactam carbonyl without compromising the integrity of the spirocyclic core[4].
Section 2: Validated Experimental Protocols
Protocol 1: Scalable, Protecting-Group-Free Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
This protocol leverages a hydroxide-facilitated alkylation to construct the azetidine ring, avoiding the costly and problematic N-tosyl deprotection entirely[2].
-
Preparation of BBMO: Treat tribromoneopentyl alcohol (TBNPA) with aqueous NaOH in toluene under Schotten–Baumann conditions. Utilize tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst[2].
-
Phase Separation & Purification: Isolate the toluene layer containing the crude 3,3-bis(bromomethyl)oxetane (BBMO). Distill the organic layer to achieve >95% purity[2].
-
Validation Checkpoint 1: Perform GC-MS or 1H-NMR on the distillate. The complete disappearance of the hydroxyl signal confirms successful oxetane ring closure. Do not proceed if TBNPA remains.
-
-
Alkylation: Charge a reactor with the primary amine (e.g., 2-fluoro-4-nitroaniline) and the purified BBMO in the presence of a strong base.
-
Ring Closure: Heat the mixture to drive the double alkylation, forming the highly strained 2-oxa-6-azaspiro[3.3]heptane core.
-
Isolation: Extract and crystallize the product.
-
Validation Checkpoint 2: HPLC analysis of the crude extract should demonstrate >99% purity before final crystallization. This step routinely yields ~87% isolated product on a 100 g scale[2].
-
Protocol 2: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Ketene Generation: Suspend zinc dust in a solution of N-Boc-azetidin-3-one in an ethereal solvent.
-
Cycloaddition: Slowly add trichloroacetyl chloride dropwise.
-
Validation Checkpoint 1: Monitor the internal temperature continuously. If the temperature spikes above 30 °C, immediately halt addition and run a TLC. The appearance of a highly polar baseline spot indicates Boc-deprotection has occurred[3].
-
-
Dechlorination: Without prior purification, subject the crude dichloroketone intermediate to zinc and acetic acid to remove the chlorine atoms[3].
-
Validation Checkpoint 2: Post-dechlorination, mass spectrometry must confirm the loss of two chlorine isotopes (M-68) to ensure complete reduction before chromatography.
-
-
Purification: Purify the resulting 6-oxo-2-azaspiro[3.3]heptane via flash chromatography (Overall yield ~21% over three steps)[3].
Section 3: Quantitative Data Presentation
The following table summarizes the operational metrics for the primary synthetic routes discussed, allowing for rapid comparison of scalability and expected yields based on field data.
| Target Scaffold | Synthetic Route | Key Reagents | Typical Yield | Scalability | Primary Limitations |
| 2-Oxa-6-azaspiro[3.3]heptane | Carreira Method | p-Toluenesulfonamide, Mg turnings | ~81% (Small scale) | Low (>1 kg is challenging) | Sluggish filtration of Mg salts[1] |
| 2-Oxa-6-azaspiro[3.3]heptane | BBMO Route | BBMO, NaOH, TBAHS | 87% | High (100 g+ demonstrated) | Requires vacuum distillation of BBMO[2] |
| 6-Oxo-2-azaspiro[3.3]heptane | [2+2] Cycloaddition | N-Boc-azetidin-3-one, Dichloroketene | 21% (Overall) | Moderate (100 g scale) | Highly exothermic; risk of Boc loss[3] |
| 1-Azaspiro[3.3]heptane | Thermal Cycloaddition | Graf's Isocyanate, Alane | Variable | Moderate (50 g scale) | Extreme moisture sensitivity of isocyanate[4] |
Section 4: Mechanistic Workflow Diagram
The following diagram maps the logical decision tree and chemical workflow for optimizing 2-oxa-6-azaspiro[3.3]heptane synthesis, contrasting the traditional Carreira route with the optimized BBMO pathway.
Workflow comparison of Carreira vs. BBMO routes for 2-oxa-6-azaspiro[3.3]heptane synthesis.
References
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Synthesis and Properties of 2-Oxa-6-azaspiro[3.
- Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
- Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
Sources
- 1. Thieme E-Journals - Synthesis / Volltext [thieme-connect.com]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
avoiding side reactions in Staudinger [2+2] ketene-imine cycloaddition
Staudinger -Lactam Synthesis Support Center
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Staudinger [2+2] Ketene-Imine Cycloaddition
Introduction
Welcome to the technical support interface for
The Staudinger synthesis is not a simple concerted cycloaddition; it is a stepwise process governed by the stability of a zwitterionic intermediate.[1][2] Success depends on balancing the rate of nucleophilic attack (imine on ketene) against the rates of ketene dimerization , imine hydrolysis , and zwitterion isomerization .
This guide bypasses generic textbook advice and focuses on the kinetic and thermodynamic levers you can pull to rescue your reaction.
Module 1: Critical Failure Analysis (Troubleshooting)
Issue A: "My reaction mixture turned black/tarry, and yield is <20%."
Diagnosis: Ketene Dimerization & Polymerization. Ketenes are electrophilic powerhouses. If the imine is not sufficiently nucleophilic, or if the local concentration of ketene is too high, the ketene will react with itself to form diketenes (often highly colored) or polymers.
-
The Fix (The "High Dilution" Protocol):
-
Do not add the base (triethylamine/DIPEA) rapidly to the acid chloride.
-
Protocol: Dissolve the Imine and Base in the reaction solvent. Add the Acid Chloride solution dropwise over 1–2 hours. This ensures the transient ketene concentration never exceeds the threshold for self-reaction, favoring the cross-reaction with the imine.
-
Alternative: If using a pre-generated ketene, add the ketene slowly to the imine.
-
Issue B: "I need the cis-isomer, but I'm getting a 50:50 mix or mostly trans."
Diagnosis: Zwitterion Isomerization (Torquoselectivity Failure).
The stereochemistry is determined after the initial C-N bond formation. The zwitterionic intermediate can either close immediately (kinetic control
-
The Fix (Electronic Matching):
-
For cis-dominance: You need to accelerate the ring closure.[2] This is favored by electron-donating groups (EDG) on the ketene and electron-withdrawing groups (EWG) on the imine.[2]
-
For trans-dominance: You want to slow down closure to allow isomerization. Use EWG on the ketene and EDG on the imine.
-
Temperature: Lower temperatures (-78 °C to -20 °C) generally favor the kinetic product (cis), provided the reaction still proceeds.
-
Issue C: "I isolated an acyclic amide/enamide, not the -lactam."
Diagnosis: Hydrolysis or Acylation without Cyclization.
-
Scenario 1 (Amide): Water ingress. The ketene reacted with water to form the acid, which coupled with the amine (from hydrolyzed imine).
-
Scenario 2 (Enamide): The zwitterion formed but failed to close due to steric hindrance, eventually trapping a proton or reacting during workup.
-
The Fix:
-
Use strictly anhydrous solvents (DCM or Toluene distilled over CaH
). -
Ensure the base stoichiometry is
2.0 equivalents (1 eq to generate ketene, 1 eq to scavenge HCl).
-
Module 2: Mechanistic Visualization
Understanding the "fork in the road" for the zwitterionic intermediate is crucial for controlling side reactions.
Figure 1: The Staudinger Reaction Pathway.[2][3][4][5][6] Note that ketene dimerization is a second-order process, meaning its rate increases exponentially with concentration, whereas the desired reaction is first-order with respect to ketene.
Module 3: Standardized Protocol (In Situ Generation)
This protocol is designed to minimize dimerization by keeping the steady-state concentration of ketene low.
Reagents:
-
Acid Chloride (1.2 equiv)
-
Imine (1.0 equiv)
-
Triethylamine (
) or DIPEA (2.5 - 3.0 equiv) -
Dichloromethane (DCM), Anhydrous
Step-by-Step Workflow:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon/Nitrogen.
-
Imine Solvation: Add the Imine (1.0 equiv) and Base (3.0 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to imine).
-
Why? Having the base present before the acid chloride ensures that as soon as the acid chloride enters, it is converted to ketene in the presence of the imine trap.
-
-
Thermal Control: Cool the mixture to -78 °C (dry ice/acetone) for high stereocontrol, or 0 °C (ice bath) for standard synthesis.
-
Controlled Addition: Dissolve the Acid Chloride (1.2 equiv) in a separate volume of DCM. Add this solution dropwise via the addition funnel over 1 to 2 hours .
-
Critical: The slower the addition, the lower the side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature slowly (overnight).
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
.
Module 4: Data & Decision Matrix
Use the table below to adjust your parameters based on your specific reactants.
| Reactant Feature | Effect on Reaction Rate | Stereochemical Bias | Recommended Adjustment |
| Electron-Rich Ketene (e.g., Alkoxy, Alkyl) | Fast Ring Closure | Favors Cis | Standard Protocol |
| Electron-Poor Ketene (e.g., Halo, Nitro) | Slow Closure / Fast Isomerization | Favors Trans | Lower Temp (-78°C) to force Cis (if desired) |
| Sterically Bulky Imine | Slow Nucleophilic Attack | Mixed / Low Yield | Increase Temp (Reflux) or use Lewis Acid catalyst |
| Alpha-Diazo Ketene | Wolff Rearrangement Required | Variable | Requires photo-irradiation or heat; distinct protocol |
References
-
Staudinger, H. (1907).[7] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.
-
Jiao, L., Liang, X., & Xu, J. X. (2006).[2] "Origin of the Relative Stereoselectivity of the
-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069. -
Tidwell, T. T. (2005). "Ketenes II." John Wiley & Sons. (Authoritative text on Ketene reactivity and dimerization kinetics).
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 2004(13), 2721–2734.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Salts
Welcome to the Technical Support Center for the synthesis and scale-up of 2-oxa-6-azaspiro[3.3]heptane and its corresponding salts. As a highly valuable morpholine bioisostere, this spirocyclic scaffold is ubiquitous in modern medicinal chemistry. However, transitioning from milligram-scale discovery routes to multi-kilogram process chemistry introduces severe bottlenecks, including highly exothermic cyclizations, stalled deprotections, and unpredictable salt hydration.
This guide provides field-proven troubleshooting strategies, optimized protocols, and causality-driven explanations to ensure your scale-up campaigns are safe, high-yielding, and analytically reproducible.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does the N-detosylation step stall or require excessive sonication upon scale-up? A1: The traditional discovery route (often referred to as the Carreira route) relies on magnesium turnings in methanol under sonication to cleave the N-tosyl protecting group [1].
-
The Causality: Magnesium metal rapidly passivates in methanol. On a lab scale, sonication continuously cavitates the solvent, physically stripping the passivation layer to expose fresh magnesium. On a >100 g scale, achieving uniform acoustic cavitation across a large reactor is physically impossible. This leads to stalled reactions, incomplete detosylation, and the sluggish formation of intractable magnesium salts.
-
The Solution: Abandon the N-tosyl strategy for scale-up. Transition to an N-benzyl protecting group strategy, which can be cleanly and scalably cleaved via Pd/C-catalyzed hydrogenolysis[2].
Q2: Why is the yield and assay of the oxalate salt highly variable batch-to-batch? A2: The free base of 2-oxa-6-azaspiro[3.3]heptane is highly volatile and water-soluble, necessitating isolation as a salt.
-
The Causality: When precipitated as an oxalate salt, oxalic acid frequently co-precipitates in partially hydrated forms (e.g., mixtures of anhydrous and dihydrate states). This variable hydration state severely hampers accurate quantitative NMR (qNMR) and titration assays, making it difficult to determine the exact Active Pharmaceutical Ingredient (API) content. Furthermore, if the traditional Mg/MeOH route is used, residual inorganic magnesium salts often co-precipitate, artificially inflating the isolated yield and ash content.
-
The Solution: Rigorously dry all solvents and use strictly anhydrous oxalic acid. Alternatively, switch the isolation target to a sulfonate salt (such as p-toluenesulfonate). Sulfonate salts form predictable, anhydrous crystals, possess superior stability, and are highly soluble in organic solvents for downstream coupling reactions [2].
Q3: How can I avoid the highly exothermic and low-yielding cyclization of tribromopentaerythritol derivatives? A3: The double-displacement cyclization required to form the highly strained spiro[3.3]heptane system is entropically disfavored and highly exothermic, often leading to thermal runaway or polymerization.
-
The Causality: Generating the free spiroamine requires forcing conditions that degrade the intermediate.
-
The Solution: If your final target is an N-aryl spirocycle (e.g., for drug candidates like TBI-223), bypass the free spiroamine entirely. Synthesize 3,3-bis(bromomethyl)oxetane (BBMO) and use it to directly alkylate your primary aniline under hydroxide-facilitated conditions. This closes the azetidine ring directly on the target molecule [3].
Part 2: Visualizing the Scale-Up Bottlenecks
Caption: Comparison of the bottlenecked traditional route vs. the scalable hydrogenolysis workflow.
Caption: Decision tree for troubleshooting variable yields and purities during salt isolation.
Part 3: Quantitative Data & Route Comparison
The following table summarizes the quantitative metrics and scalability limits of the three primary synthetic strategies discussed in the literature [1][2][3].
| Synthetic Route | Key Intermediate | Deprotection / Cyclization Method | Typical Yield (Scale) | Major Scale-up Bottleneck | Recommended Salt / Product |
| Traditional (Carreira) | N-Tosyl spirocycle | Mg / MeOH (Sonication) | ~50-60% (Lab scale) | Mg salt removal & sonication limits | Oxalate (Prone to hydration) |
| Scalable (Mercachem) | N-Benzyl spirocycle | Pd/C, H₂ (Hydrogenolysis) | >70% (Multi-Kilo scale) | High-pressure H₂ infrastructure | Sulfonate (Stable, anhydrous) |
| Direct Alkylation (TBI-223) | BBMO (No free amine) | Hydroxide-facilitated alkylation | 87% (100g+ scale) | Dependent on aniline nucleophilicity | N-Aryl Spirocycle (Direct API) |
Part 4: Optimized Scale-Up Workflows & Protocols
Protocol A: Scalable N-Benzyl Route (Mercachem/Bayer Approach)
This protocol eliminates the need for sonication and produces a highly stable sulfonate salt[2].
Step 1: Intramolecular Substitution
-
Charge a reactor with tribromopentaerythritol (1.0 eq) and benzylamine (1.2 eq) in an ethanol/water mixture.
-
Slowly dose in aqueous KOH (3.0 eq) while maintaining the internal temperature below 60 °C to control the exotherm.
-
Stir for 24 hours, extract with MTBE, and concentrate to yield the N-benzyl-2-oxa-6-azaspiro[3.3]heptane core.
Step 2: Hydrogenolysis
-
Transfer the crude N-benzyl intermediate to a pressure reactor.
-
Add 10 wt% Pd/C (0.05 eq Pd) and a solvent mixture of methanol/water.
-
Pressurize the vessel with H₂ gas (5 bar) and stir vigorously at 40 °C until hydrogen uptake ceases.
Step 3: Salt Formation & Validation
-
Filter the catalyst through a pad of Celite to remove all palladium particulates.
-
To the filtrate containing the free base, add a stoichiometric amount of p-toluenesulfonic acid dissolved in methanol.
-
Concentrate the mixture, add ethyl acetate to induce crystallization, filter, and dry under a vacuum.
-
Self-Validation Checkpoint: Perform qNMR using pentaerythritol as an internal standard. A sharp, singular singlet for the spirocyclic protons (~4.0-4.2 ppm) and a consistent 1:1 integration ratio against the sulfonate aromatic protons confirms the anhydrous stoichiometry and absence of inorganic ash.
Protocol B: Direct Alkylation via BBMO (TBI-223 Approach)
If the final target requires an N-aryl substituent, this protocol bypasses the isolation of the volatile spiroamine entirely [3].
Step 1: BBMO Synthesis
-
Treat tribromoneopentyl alcohol (TBNPA) with 50% aqueous NaOH under Schotten-Baumann conditions.
-
Extract the organic layer and distill under a vacuum to recover 3,3-bis(bromomethyl)oxetane (BBMO) in >95% purity.
Step 2: Hydroxide-Facilitated Alkylation
-
Combine the target primary aniline (e.g., 2-fluoro-4-nitroaniline, 1.0 eq) with BBMO (1.5 eq) in a polar aprotic solvent (e.g., DMSO or NMP).
-
Add powdered NaOH (3.0 eq) in portions, maintaining the temperature at 45 °C. The double alkylation closes the azetidine ring directly on the aniline nitrogen.
-
Self-Validation Checkpoint: Monitor the reaction via HPLC. The complete disappearance of the BBMO peak and the formation of the N-aryl spirocycle—without the accumulation of the mono-alkylated intermediate—confirms successful ring closure. Final purity >99% is validated by LC-MS showing the exact mass of the spiro-adduct.
References
-
Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
-
Snead, D. R., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390–1399. [Link]
Technical Support Center: Solubility Optimization for Spirocyclic Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Strategies to improve the solubility of spirocyclic compounds
Welcome to the Solubility Optimization Hub
Overview:
You are likely here because your "Escape from Flatland" strategy has hit a wall. While spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspirocycles) generally improve metabolic stability and target selectivity by increasing the fraction of sp3 carbons (
This guide provides high-precision troubleshooting for these specific issues.
Module 1: Molecular Design Troubleshooting
Diagnosis: Is your compound a "Brick" or a "Grease Ball"?
The Core Issue: Symmetry vs. Solvation
Spirocyclic cores are rigid. If they are also highly symmetric (e.g., unsubstituted spiro[3.3]heptane), they pack efficiently in the crystal lattice, leading to high melting points (
Diagnostic Workflow:
Figure 1: Diagnostic decision tree for categorizing solubility issues in spirocyclic ligands.
Troubleshooting Guide: The "Brick Dust" Spirocycle
Symptom: High
Solution: The "Symmetry Breaking" Protocol
-
Desymmetrize the Core: If using a spiro[3.3]heptane, introduce a substituent at the C2 position to disrupt the
or symmetry. -
Vector Orientation: Unlike flat rings, spirocycles project substituents in defined vectors. Use this to project a solubilizing group (e.g., oxetane, morpholine) into the solvent front without disrupting the binding face.[2]
-
The "Olaparib Effect": Replace a flat piperazine linker with a spiro-diamine (e.g., diazaspiro[3.3]heptane).[2] This often lowers
while maintaining the vector, but only if the resulting salt form is chosen correctly (see Module 2).[2]
Module 2: Salt Selection for Rigid Amines
Context: Many spirocyclic drugs (e.g., spiro-piperidines) are basic.[2] However, the rigidity of the spiro-center can sterically hinder counter-ion approach, or conversely, create highly stable crystal lattices with small counter-ions.[2]
Protocol: The "Common Ion" Evasion
Issue: Your spiro-amine salt precipitates in biological buffers (salting out).
Mechanism: Common counter-ions (Chloride) in vivo can drive precipitation if the
Step-by-Step Salt Screening Protocol:
-
pKa Determination: Measure pKa precisely. Spiro-amines often have shifted pKa values (8.5–10.5) compared to their flexible counterparts due to ring strain.
-
Counter-ion Tiering:
-
Tier 1 (Small): HCl, Methanesulfonic acid (Mesylate).[2] Risk:[4] High lattice energy packing.
-
Tier 2 (Bulky/Lipophilic): Tosylate, Napsylate.[2] Benefit: Breaks crystal packing of rigid spiro-cores; improves lipophilic solubility.
-
Tier 3 (Polar/Chiral): Tartrate, Citrate.[2] Benefit: Increases aqueous solubility via H-bonding networks.
-
-
The "Golden Rule" of Stoichiometry:
-
For diamine spirocycles (e.g., diazaspiro[5.5]undecane), target the monocationic species if the second pKa is < 7.[2]4. Forcing a di-salt often leads to hygroscopicity issues.
-
Data Summary: Counter-ion Impact on Spirocycle Solubility
| Counter-ion Class | Example | Best For | Watch Out For |
| Small Inorganic | Chloride, Sulfate | Improving dissolution rate | "Common Ion Effect" in vivo (stomach/blood) |
| Sulfonic Acids | Mesylate, Tosylate | Rigid, hydrophobic spiro-cores | High molecular weight burden |
| Carboxylates | Succinate, Fumarate | Moderate bases (pKa 4-7) | Salt disproportionation at low pH |
Module 3: Formulation Workarounds
Diagnosis: The molecule is potent and selective, but molecular design (Module 1) and salt selection (Module 2) have failed to reach target solubility.
Strategy: Amorphous Solid Dispersions (ASD)
Why for Spirocycles? Rigid spirocycles are excellent "glass formers" because their 3D shape frustrates recrystallization better than flat aromatics. This makes them ideal candidates for ASD.
Protocol: Miniaturized Solvent Casting (for <50mg API)
-
Polymer Selection:
-
HPMCAS-L: For pH-dependent release (protects basic spirocycles in stomach).
-
PVPVA64: General purpose, high miscibility with spiro-cores.[2]
-
-
The "Film Casting" Test:
-
Dissolve API and Polymer (1:3 ratio) in Acetone/Methanol (1:1).
-
Cast onto a glass slide and vacuum dry.
-
Pass Criteria: Clear, transparent film (Amorphous).[2]
-
Fail Criteria: Opaque/white spots (Crystallization).
-
-
Stability Stress Test:
-
Place film in a humidity chamber (75% RH) for 24 hours.
-
Analyze via PLM (Polarized Light Microscopy). If birefringence (glowing crystals) appears, the rigid spiro-core is recrystallizing.[2] Action: Increase polymer ratio to 1:5 or switch to a polymer with a higher
.
-
Strategy: Cyclodextrin Complexation
Context: Useful for spiro[cyclopropane-1,3′-oxindoles] or similar hydrophobic cores.[2][5]
Mechanism: The spiro-core fits into the hydrophobic cavity of
FAQ: Frequently Encountered Anomalies
Q: My spirocycle shows high solubility in DMSO but precipitates immediately in water. Why?
A: This is the classic "Grease Ball" signature. Your spirocycle likely has a high
Q: Why does my spiro-piperidine have two distinct solubility profiles? A: You are likely observing aggregation . Rigid amphiphilic spirocycles can stack like surfactants, forming nanoscopic aggregates.[2]
-
Check: Run Dynamic Light Scattering (DLS). If you see particles >100nm in a "clear" solution, you are measuring apparent solubility of aggregates, not thermodynamic solubility of the monomer.
Q: Does chirality affect solubility for spirocycles? A: Yes, significantly.[2] In racemic spirocycles, the enantiomers can co-crystallize more densely (heterochiral packing) than the pure enantiomer.[2] Tip: If the racemate is insoluble, resolve the enantiomers. The pure enantiomer often has a lower lattice energy and higher solubility.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]
-
Zheng, Y., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link[2]
-
Krasavin, M., et al. (2023).[2] The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. Link[2]
-
Trevaskis, N. L., et al. (2015).[2] Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Link
-
Johansson, A., et al. (2016).[1][2] Spirocyclic MCHr1 antagonists: from hit to lead. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
managing steric hindrance in spiro-β-lactam synthesis
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorious bottleneck in heterocyclic chemistry: constructing the highly congested quaternary spiro-carbon in spiro-β-lactam synthesis.
Spiro-β-lactams are privileged scaffolds in antibiotic and cholesterol-absorption inhibitor development. However, the sheer steric bulk required to form a bicyclic system sharing a single carbon atom often leads to stalled reactions, abysmal yields, or collapsed stereoselectivity.
This guide bypasses generic advice. Below, you will find a causality-driven troubleshooting matrix, self-validating experimental protocols, and mechanistic insights designed to rescue your most sterically hindered syntheses.
I. Synthetic Route Decision Matrix
Before troubleshooting, it is critical to align your synthetic strategy with the steric demands of your substrates. The diagram below outlines the logical flow for overcoming steric clashes in the two primary spiro-β-lactam pathways: the Staudinger [2+2] cycloaddition and the Kinugasa [3+2] cascade.
Decision tree for overcoming steric hindrance in spiro-β-lactam synthesis.
II. Troubleshooting Guide & FAQs
Q1: My Staudinger reaction stalls completely when using ortho-substituted aromatic imines derived from cyclic ketones. Why is this happening, and how do I fix it?
The Causality: In a standard thermal Staudinger reaction, the imine nitrogen acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate. To form the spiro-β-lactam ring, this intermediate must undergo a conrotatory ring closure [2]. When your imine possesses bulky ortho-substituents, the steric clash during this orthogonal approach drastically raises the activation energy, trapping the reaction at the zwitterion stage or causing it to revert to starting materials.
The Solution: You must transition the reaction from a purely thermal, concerted-like pathway to a stabilized, step-wise pathway using Lewis acid catalysis [3]. Introducing a Lewis acid like
Mechanistic bottleneck in the Staudinger reaction caused by steric bulk.
Q2: How do I manage poor enantioselectivity in the Kinugasa reaction when utilizing sterically demanding terminal alkynes?
The Causality: The Kinugasa reaction constructs the β-lactam ring via a [3+2] cycloaddition between a nitrone and a copper acetylide [1]. Bulky alkynes physically hinder the approach of the nitrone to the chiral copper-acetylide complex. This forces the substrates into higher-energy, non-selective conformations, leading to a breakdown in facial selectivity and resulting in near-racemic mixtures.
The Solution: You must employ a sterically demanding, yet rigid, chiral ligand—such as a bis(oxazoline) (Ph-BOX) ligand—in conjunction with
III. Quantitative Impact of Catalytic Interventions
Empirical data from optimized workflows demonstrates that overcoming steric hindrance requires specific, targeted interventions rather than general increases in temperature or reaction time.
| Reaction Type | Substrate Steric Profile | Standard Conditions (Yield / dr) | Optimized Conditions (Yield / dr) | Key Intervention |
| Staudinger [2+2] | ortho-substituted imine | 15% / 1:1 | 82% / 95:5 | Addition of |
| Staudinger [2+2] | Adamantyl-derived ketene | <5% / N/A | 76% / 90:10 | Microwave irradiation (80°C, 30 min) |
| Kinugasa [3+2] | tert-butyl acetylene | 22% / 60:40 | 88% / 98:2 |
IV. Self-Validating Experimental Protocols
A major issue in spiro-β-lactam synthesis is "flying blind"—running a 24-hour reaction only to find out the reactive intermediate never formed. The following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to ensure mechanistic milestones are met.
Protocol A: Lewis Acid-Catalyzed Staudinger Cycloaddition for Hindered Imines
This protocol utilizes
-
Ketene Generation: Dissolve the acid chloride (1.0 eq, 5 mmol) in anhydrous
(20 mL) under an argon atmosphere at -40°C. Add anhydrous (1.5 eq) dropwise over 10 minutes.-
Validation Checkpoint: After 30 minutes, extract a 10 µL aliquot and run a rapid IR spectrum. The appearance of a sharp, intense band at ~2100
confirms ketene formation. Do not proceed to step 3 until this band is prominent.
-
-
Imine Activation: In a separate flame-dried flask, dissolve the sterically hindered cyclic imine (1.2 eq) in
(10 mL). Add (0.2 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete coordination. -
Cycloaddition: Transfer the activated imine solution dropwise into the ketene solution via cannula over 30 minutes, strictly maintaining the -40°C temperature to prevent ketene dimerization. Allow the reaction to slowly warm to room temperature over 12 hours.
-
Validation Checkpoint: Run a second IR spectrum of the crude mixture. The disappearance of the 2100
band and the emergence of a strong β-lactam carbonyl stretch at ~1750 validates successful spiro-cyclization.
-
-
Workup: Quench with saturated aqueous
, extract with , dry over , and purify via flash chromatography.
Protocol B: Asymmetric Kinugasa Reaction for Bulky Alkynes
This protocol utilizes a rigid chiral pocket to dictate facial selectivity.
-
Catalyst Preparation: In a glovebox, combine
(10 mol%) and (R,R)-Ph-BOX ligand (12 mol%) in anhydrous acetonitrile (10 mL). Stir at room temperature for 1 hour until a homogeneous, colored complex forms. -
Substrate Addition: Cool the catalyst solution to -20°C. Add the sterically hindered terminal alkyne (1.2 eq) followed by dicyclohexylmethylamine (1.5 eq). Stir for 20 minutes to allow for complete copper acetylide formation.
-
Validation Checkpoint: A distinct color shift (often to deep red/brown depending on the alkyne) indicates successful acetylide formation.
-
-
Cyclization: Add the nitrone (1.0 eq, 2 mmol) dissolved in acetonitrile (5 mL) dropwise via syringe pump over 1 hour. Maintain at -20°C for 24 hours.
-
Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and determine the diastereomeric ratio (dr) via crude
NMR before column chromatography.
V. References
-
Multicomponent Synthesis: Bioactive Heterocycles [5] 9783110997330 - DOKUMEN.PUB Source: dokumen.pub URL:
-
Synthesis of Some Novel 3-Spiro Monocyclic β-Lactams and Their Antibacterial and Antifungal Investigations Source: researchgate.net URL:
-
Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones Source: researchgate.net URL:
Validation & Comparative
Comparative Guide: Azaspiro[3.3]heptane vs. Traditional Nitrogen Heterocycles in Drug Design
[1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success rates by enhancing solubility and reducing promiscuity. The azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for traditional six-membered nitrogen heterocycles (piperidine, morpholine, piperazine).
Unlike simple ring contractions, the azaspiro[3.3]heptane moiety introduces a specific geometric constraint—a 90° twist between the two cyclobutane rings—that alters substituent exit vectors while maintaining or improving metabolic stability. This guide objectively compares the azaspiro[3.3]heptane scaffold against its primary alternative, the piperidine ring, supported by SAR data and synthetic protocols.[1][2]
Part 1: Physicochemical & Structural Comparison[3]
The primary utility of azaspiro[3.3]heptane is its ability to modulate lipophilicity (LogD) and metabolic clearance (Clint) without sacrificing potency.
Comparative Data: Spiro vs. Monocycle
The following table aggregates data comparing the 2-azaspiro[3.3]heptane core against the standard piperidine core in matched molecular pairs (MMPs).
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | Impact / Advantage |
| Geometry | Chair conformation (flexible) | Rigid Spirocyclic (Puckered) | Rigid Spirocyclic | Rigidity: Reduces entropic penalty upon binding. |
| Exit Vectors | 180° (C4-N1) | ~180° (C6-N2) with 90° twist | Linear | Vector: Accesses novel IP space; alters H-bond projection. |
| Lipophilicity ( | 0.0 (Baseline) | -0.6 to -1.0 | -1.5 to -2.0 | Solubility: Lower LogD improves aqueous solubility.[2] |
| Basicity (pKa) | ~11.0 | ~10.5 - 11.2 | ~8.5 | Permeability: Tunable pKa affects CNS penetration. |
| Metabolic Stability | Low (labile | High | High | Stability: Lack of adjacent H-atoms prevents oxidative metabolism. |
The "Lipophilicity Paradox"
Counterintuitively, adding a carbon atom (converting a 6-membered piperidine to a 7-carbon spiro system) often lowers the LogD.[1][3]
-
Mechanism: The high electron density in the strained small rings can increase the basicity and solvation of the nitrogen, or the rigid structure may expose polar surface area more effectively than the lipophilic chair form of piperidine.
-
SAR Implication: If a lead compound is too lipophilic (LogD > 3.5), switching to the spiro scaffold is a validated strategy to lower LogD while retaining steric bulk.
Part 2: Structural Activity Relationship (SAR) Case Studies
Case Study: Bupivacaine Analogue (Anesthetic)
A landmark study demonstrated the bioisosteric replacement of the piperidine ring in the local anesthetic Bupivacaine.[4]
-
Objective: Create a patent-free analogue with improved duration of action.
-
Modification: Replacement of the N-butylpiperidine core with N-butyl-1-azaspiro[3.3]heptane.
-
Outcome:
-
Potency: The spiro-analogue retained high affinity for the voltage-gated sodium channel.
-
Duration: The spiro-analogue exhibited a longer duration of anesthesia in in vivo tail-flick tests compared to Bupivacaine.
-
Metabolism: The spiro-ring blocked the common hydroxylation pathways observed in the piperidine ring, reducing clearance.
-
Case Study: Fetal Hemoglobin Inducers
In the optimization of compounds for
-
Hit Compound: Contained a flexible alkyl-amine chain.
-
Optimization: Cyclization to 2-azaspiro[3.3]heptane (Compound 18).
-
Result: The rigidified spiro-scaffold improved oral bioavailability (
) and eliminated genotoxicity associated with the flexible amine precursors.
Part 3: Decision Logic & Geometry (Visualized)
The decision to deploy this scaffold depends on specific SAR hurdles. The diagram below illustrates the decision tree and the geometric "Twist" effect.
Figure 1: Decision logic for scaffold hopping from Piperidine to Azaspiro[3.3]heptane.
Part 4: Synthetic Accessibility & Protocols
Synthesis of the azaspiro core is more complex than standard piperidines. Below are the two primary validated routes.
Route A: The Cyclization Method (2-Azaspiro)
Used for creating the 2-azaspiro[3.3]heptane core.
-
Starting Material: 1,1-bis(bromomethyl)cyclobutane.
-
Reagent: Tosylamide (
). -
Conditions:
, DMF, . -
Deprotection:
or to remove the Tosyl group.
Route B: The [2+2] Cycloaddition (1-Azaspiro)
Used for the "New Generation" 1-azaspiro[3.3]heptane.[5][4]
Figure 2: Synthetic route for 1-azaspiro[3.3]heptane via Beta-Lactam intermediate.
Part 5: Experimental Protocols (Validation)
To validate the SAR improvements, the following self-validating protocols are recommended.
Protocol: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Compare metabolic stability of the Spiro-analogue vs. Piperidine parent.[2]
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL final conc).
-
NADPH Regenerating System.
-
Test Compound (1
). -
Internal Standard (e.g., Tolbutamide).
Procedure:
-
Pre-incubation: Mix 495
of HLM buffer (PBS, pH 7.4) with 5 of test compound stock (100 ). Pre-incubate at 37°C for 5 min. -
Initiation: Add 50
of NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquot into 150
ice-cold Acetonitrile containing the Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is . [2]
Success Criteria:
-
A decrease in
of >50% compared to the piperidine parent indicates successful metabolic blocking.
Protocol: LogD Determination (Shake-Flask Method)
Objective: Confirm the "Lipophilicity Paradox" (lowering of LogD).
Procedure:
-
Prepare a saturated solution of n-octanol and PBS (pH 7.4).
-
Dissolve test compound in the octanol phase.
-
Mix equal volumes of octanol-compound and PBS.
-
Shake for 1 hour; allow phases to separate for 2 hours.
-
Measure concentration in both phases using UV-Vis or HPLC.
- .
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K., et al. (2023).[6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[4][7] Angewandte Chemie International Edition.[4][8]
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.[4]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][2] A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azaspiro[3.3]heptanes and Morpholines as Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug-like properties. Bioisosterism, the exchange of one functional group for another with similar spatial and electronic characteristics, is a cornerstone of this endeavor. Among the saturated heterocycles that have proven invaluable in this context, the morpholine ring is a well-established and frequently utilized moiety. However, the quest for novel chemical space and improved pharmacokinetic profiles has led to the emergence of promising alternatives. This guide provides an in-depth comparative analysis of azaspiro[3.3]heptanes and morpholines, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in scaffold selection.
The Role of Saturated Heterocycles in Drug Design
The incorporation of saturated heterocyclic rings into drug candidates is a widely employed strategy to enhance properties such as solubility, metabolic stability, and three-dimensionality. The morpholine scaffold, present in over 20 FDA-approved drugs, has long been a favorite due to its advantageous physicochemical properties and synthetic accessibility.[1][2] It often imparts improved solubility and bioavailability.[3] However, the morpholine ring can be susceptible to metabolic degradation, prompting the exploration of bioisosteric replacements that can retain its favorable attributes while mitigating its liabilities.[1][4]
Azaspiro[3.3]heptanes have emerged as a compelling class of morpholine bioisosteres. These rigid, three-dimensional scaffolds offer a unique opportunity to modulate physicochemical and pharmacological properties in ways that are not always achievable with traditional six-membered rings.[5][6]
Physicochemical Properties: A Head-to-Head Comparison
A key differentiator between azaspiro[3.3]heptanes and morpholines lies in their impact on a molecule's lipophilicity and basicity. The following table summarizes a comparative analysis of these crucial parameters.
| Property | Morpholine | Azaspiro[3.3]heptane | Key Insights and Rationale |
| Lipophilicity (logD7.4) | Baseline | Can decrease by up to -1.0 unit | The introduction of a spirocyclic center, despite adding a carbon atom, often leads to a surprising decrease in lipophilicity. This is attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen, which results in a higher degree of protonation at physiological pH, thereby increasing aqueous solubility.[7][8] An exception is N-linked 2-azaspiro[3.3]heptane, which can increase logD7.4.[7][8] |
| Basicity (pKa) | ~8.7[3] | Can be significantly higher (e.g., ΔpKa = +1.5)[8] | The γ-position of the heteroatom (oxygen or another nitrogen) in relation to the nitrogen in azaspiro[3.3]heptanes reduces the inductive electron-withdrawing effect seen in the β-positioned oxygen of morpholine. This leads to a more basic nitrogen atom in the azaspiro[3.3]heptane scaffold.[7] |
| Three-Dimensional Shape | Flexible chair/boat conformations | Rigid, spirocyclic structure | The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with a biological target. This rigidity can also lead to improved metabolic stability.[6] |
Case Study: Impact on Lipophilicity and Basicity
A notable example illustrating these differences is the comparison of a morpholine-containing compound with its 2-oxa-6-azaspiro[3.3]heptane analogue, AZD1979. The spiro-analogue exhibited a significant increase in basicity (ΔpKa = +1.5) and a concurrent decrease in lipophilicity (ΔlogD7.4 = -1.2) compared to its morpholine counterpart.[8] This counterintuitive reduction in lipophilicity upon the addition of a carbon atom underscores the profound influence of the scaffold's electronic properties.
Pharmacokinetic and Pharmacodynamic Considerations
The choice between a morpholine and an azaspiro[3.3]heptane bioisostere can have significant consequences for a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Metabolic Stability
The morpholine ring is often a site of metabolic oxidation, which can lead to rapid clearance and the formation of undesired metabolites. Azaspiro[3.3]heptanes, with their more rigid and sterically hindered nature, can offer enhanced metabolic stability.[5][6] The replacement of a metabolically labile morpholine with a more robust azaspiro[3.3]heptane can be a viable strategy to improve a drug candidate's half-life and overall exposure.
Biological Activity
The geometric differences between the two scaffolds can significantly impact a compound's binding affinity and selectivity for its target. The chair-like conformation of morpholine places substituents in specific axial and equatorial positions. In contrast, the rigid, spirocyclic framework of azaspiro[3.3]heptane presents substituents with a different vector in three-dimensional space.
It is crucial to note that azaspiro[3.3]heptanes may not always be suitable bioisosteres, particularly when not used as terminal groups, due to these significant geometric changes.[7] In some cases, this geometric alteration can lead to a dramatic loss of potency.[8] Therefore, the decision to employ an azaspiro[3.3]heptane as a morpholine replacement must be guided by a thorough understanding of the target's structure-activity relationship (SAR).
Synthetic Accessibility
Both morpholine and azaspiro[3.3]heptane scaffolds are accessible through established synthetic routes.
-
Morpholines: N-aryl morpholines are commonly synthesized via well-established methods such as the Buchwald-Hartwig amination, Ullmann condensation, or nucleophilic aromatic substitution (SNAr).[1] These methods offer broad substrate scope and generally proceed under mild conditions.
-
Azaspiro[3.3]heptanes: The synthesis of azaspiro[3.3]heptanes can be more challenging but several scalable routes have been developed. For instance, 2-oxa-6-azaspiro[3.3]heptane can be synthesized from commercially available starting materials, with key steps involving the formation of the azetidine and oxetane rings.[7][9]
Experimental Protocols
To provide a practical context for the application of these scaffolds, the following section details representative synthetic protocols and a standard method for evaluating metabolic stability.
Synthesis of a Representative N-Aryl Morpholine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of morpholine.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous toluene, followed by the morpholine and the base.
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.
Synthesis of a Representative 2-Oxa-6-azaspiro[3.3]heptane Derivative
This protocol outlines a scalable, two-step process for a key intermediate of 2-oxa-6-azaspiro[3.3]heptane.[7][10]
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane
-
Treat tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to facilitate the closure of the oxetane ring.
-
Purify the resulting 3,3-bis(bromomethyl)oxetane by distillation.
Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
-
Perform a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with the 3,3-bis(bromomethyl)oxetane synthesized in Step 1. This reaction forms the azetidine ring.
-
Optimize the reaction conditions to achieve a high yield and purity of the final product.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.[3][11][12][13][14]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Liver microsomes (human, rat, or mouse) (20 mg/mL stock)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Positive control compounds (e.g., verapamil, testosterone)
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Visualization of Key Concepts
Structural Comparison and Vector Analysis
Caption: Structural comparison of morpholine and 2-oxa-6-azaspiro[3.3]heptane.
Workflow for Bioisosteric Replacement and Evaluation
Caption: General workflow for the bioisosteric replacement of morpholine with azaspiro[3.3]heptane.
Conclusion
The choice between an azaspiro[3.3]heptane and a morpholine scaffold is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. While morpholine remains a valuable and widely used building block, azaspiro[3.3]heptanes offer a compelling alternative for addressing challenges related to metabolic stability and for exploring novel chemical space. The counterintuitive ability of azaspiro[3.3]heptanes to decrease lipophilicity while increasing basicity provides a powerful tool for fine-tuning the properties of drug candidates. However, the significant geometric differences necessitate careful consideration of the SAR to avoid potential losses in potency. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed and strategic decisions in their quest to design the next generation of therapeutics.
References
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
PMC. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
ResearchGate. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. [Link]
-
Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]
-
ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
Ricerca UniBa. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
The Mechanistic Causality: Why Spirocycles Enhance Metabolic Stability
The transition from planar "flatland" architectures to three-dimensional (3D) molecular frameworks represents a pivotal evolution in modern drug discovery. As a Senior Application Scientist, I frequently observe lead optimization campaigns stalling due to the poor metabolic stability of traditional flat aromatic rings or exposed alkyl groups. By increasing the fraction of sp3-hybridized carbons (
This guide provides an objective, data-driven comparison of spiro-containing compounds against their planar alternatives, detailing the mechanistic causality behind their enhanced metabolic stability and providing self-validating experimental protocols for rigorous in vitro assessment.
The primary driver of hepatic clearance for many small molecules is cytochrome P450 (CYP)-mediated oxidation. Traditional planar heterocycles (like morpholine or piperazine) and exposed bulky groups (like tert-butyl) present highly accessible C-H bonds to the catalytic heme iron of CYP enzymes, leading to rapid N-dealkylation, aliphatic hydroxylation, or ring oxidation.
Spirocyclic compounds counteract this through two primary mechanisms:
-
Steric Shielding: The defining feature of a spirocycle is a single quaternary carbon atom shared by two rings, forcing the rings into orthogonal planes. This rigid, dense 3D architecture creates significant steric hindrance, physically blocking CYP enzymes from accessing vulnerable C-H bonds[2].
-
Electronic Modulation: In hetero-spirocycles like spirooxetanes, the spatial orientation of the oxygen lone pairs exerts a strong inductive electron-withdrawing effect. This reduces the basicity (
) of adjacent amines, making them less susceptible to oxidative N-dealkylation[3].
CYP450 metabolic pathway comparing planar motifs versus spirocyclic steric shielding.
Comparative Performance Data: Spirocycles vs. Traditional Motifs
To objectively assess performance, we must look at matched molecular pair (MMP) analyses from recent drug discovery campaigns. The table below summarizes the quantitative impact of replacing traditional moieties with spirocyclic bioisosteres.
| Structural Motif | Matched Pair Example | Target Application | Microsomal Clearance ( | Metabolic Outcome & Causality |
| Planar Heterocycle | Morpholine | BTK Inhibitors | High | Rapid N-dealkylation and oxidation at the 2-position of the morpholine ring. |
| Spirocycle | 2-Oxa-6-azaspiro[3.3]heptane | BTK Inhibitors | Low | Bioisosteric replacement significantly improved stability; steric bulk blocks CYP access[4]. |
| Carbonyl / Ketone | Piperidone | General Scaffold | Moderate | Prone to nucleophilic attack and oxidative cleavage. |
| Spirocycle | Spirooxetane-piperidine | General Scaffold | Very Low | Progression to oxetane rings improved metabolic stability without reducing target potency. |
| Alkyl Group | tert-Butyl | General Lead Opt. | High | Highly vulnerable to aliphatic hydroxylation by CYP3A4. |
| Spirocycle | Spiro[3.3]heptane | General Lead Opt. | Low | Dense |
Data Synthesis Note: While spirocycles generally improve stability, the exact degree of improvement is context-dependent. Always empirically validate clearance using the protocols below.
Experimental Methodologies: Self-Validating Stability Protocols
To accurately quantify the metabolic stability of spiro-containing compounds, we utilize the Human Liver Microsome (HLM) Stability Assay .
Why Microsomes over Hepatocytes? HLMs are subcellular fractions containing concentrated Phase I enzymes (CYP450s). Because spirocyclic substitutions are specifically designed to evade Phase I oxidation, HLMs provide a targeted, high-throughput environment to isolate and prove this specific mechanistic advantage before moving to whole-cell hepatocyte assays (which introduce Phase II conjugative pathways).
Step-by-Step HLM Clearance Protocol
1. Assay Preparation & Controls
-
Action: Prepare 1 mM stock solutions of the spiro-compound and a planar reference compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where
), which is mathematically required to accurately calculate intrinsic clearance ( ). -
Self-Validation: Include a high-clearance positive control (e.g., Verapamil) to verify enzyme activity, and a negative control (no NADPH) to rule out chemical instability in the buffer.
2. Microsome Pre-Incubation
-
Action: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures thermal equilibrium. Pooled microsomes (from
50 donors) are used to average out genetic CYP polymorphisms, ensuring reproducible, generalized data.
3. Reaction Initiation
-
Action: Initiate the metabolic reaction by adding a pre-warmed NADPH Regenerating System (NRS).
-
Causality: CYP450 enzymes are obligate monooxygenases that require a constant supply of electrons. NADPH serves as this electron donor; without it, Phase I metabolism cannot occur.
4. Time-Course Sampling & Quenching
-
Action: At defined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, abruptly halting enzymatic activity and precipitating the proteins to prevent LC-MS/MS column fouling.
5. Centrifugation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the parent compound to the IS.
6. Data Processing
-
Action: Plot the natural logarithm (
) of the percentage of compound remaining versus time. The negative slope of this linear regression is the elimination rate constant ( ). Calculate half-life ( ) and intrinsic clearance:
Step-by-step workflow for the high-throughput in vitro microsomal stability assay.
Conclusion
Replacing planar aromatic rings or vulnerable alkyl chains with spirocyclic scaffolds is a highly effective strategy for rescuing lead compounds suffering from rapid metabolic clearance. By leveraging the 3D steric bulk and electronic modulation inherent to motifs like spirooxetanes and spiroazetidines, drug development professionals can significantly prolong half-life and improve pharmacokinetic profiles. When evaluating these compounds, strict adherence to controlled, first-order kinetic microsomal assays is paramount to accurately capturing their metabolic advantages.
References
-
[1] BenchChem. Advantages of spirocyclic scaffolds over planar structures in drug discovery. Available at:
-
[2] Taylor & Francis. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at:
-
[3] PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Available at:
-
[5] ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:
-
[4] CHIMIA. Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Available at:
Sources
Escaping Flatland: Evaluating the Effect of Spirocycles on logD and Basicity in Drug Design
The transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures—often termed the "Escape from Flatland"—has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (
As a Senior Application Scientist, I frequently guide discovery teams through the nuanced physicochemical shifts that occur during scaffold hopping. This guide provides an objective, data-driven comparison of spirocyclic scaffolds against their planar alternatives, focusing specifically on the mechanistic causality between basicity (
The Mechanistic Impact of Spirocycles on and
In traditional medicinal chemistry, a standard heuristic dictates that adding carbon atoms to a molecule increases its lipophilicity (
The Causality: Geometry-Driven Basicity
This reduction in lipophilicity is mechanistically driven by an increase in basicity. When transitioning from a planar heterocycle to a spirocycle, the altered ring geometry and the repositioning of heteroatoms (e.g., shifting from a
According to the Henderson-Hasselbalch equation for basic amines:
When the
The N-Linked Exception
It is critical to note that this
Quantitative Data Comparison
The following table summarizes the physicochemical shifts observed when replacing standard planar amines with spirocyclic bioisosteres. Data reflects average shifts derived from standardized medicinal chemistry libraries [2, 3].
| Scaffold Type | Structural Example | Relative | Average | Primary Application |
| Planar Alicyclic | Piperidine | Baseline | Baseline | Standard basic amine |
| Spirocyclic Bioisostere | 1-Azaspiro[3.3]heptane | +0.5 to +1.0 | -0.5 to -1.1 | Enhancing solubility, lowering logD |
| Planar Heterocycle | Morpholine | Baseline | Baseline | Standard oxygenated amine |
| Spirocyclic Bioisostere | 2-Oxa-6-azaspiro[3.3]heptane | +0.8 to +1.2 | -0.8 to -1.0 | Reducing metabolic liability |
| N-Linked Spirocycle | N-linked 2-Azaspiroheptane | Neutralized (Amide) | +0.2 to +0.5 | Rigidifying vectors (increases logD) |
Visualizing the Physicochemical Logic
Logical flow: Spirocyclic substitution increases pKa, lowering logD and improving ADME profiles.
Self-Validating Experimental Protocols
To accurately capture the nuanced differences between planar and spirocyclic scaffolds, your laboratory workflows must be self-validating. Below are the gold-standard protocols for measuring these properties.
Protocol A: Self-Validating Shake-Flask LC-MS/MS for
Because spirocycles often lack strong UV chromophores, LC-MS/MS is prioritized over UV-Vis for quantification.
Causality & Validation: This protocol utilizes a co-incubated reference standard (Propranolol, known
-
Preparation: Prepare a 10 mM DMSO stock of the spirocyclic analyte and the Propranolol reference standard.
-
Pre-Saturation: Vigorously mix 1-octanol and PBS (pH 7.4) for 24 hours to mutually saturate the phases, preventing volume shifts during the assay.
-
Equilibration: Add 10 µL of the analyte/reference stock to a vial containing 495 µL of pre-saturated PBS and 495 µL of pre-saturated octanol. Shake at 25°C for 60 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 15 minutes to ensure absolute phase boundary clarity.
-
Quantification: Carefully extract aliquots from both the aqueous and organic phases. Dilute appropriately and inject into a multiplexed LC-MS/MS system.
-
System Validation Check: Calculate the
of Propranolol. If , proceed to calculate the analyte . If outside this range, recalibrate the mass spectrometer and repeat.
Self-validating shake-flask LC-MS/MS workflow for high-accuracy logD7.4 determination.
Protocol B: NMR-Based Determination
Because spirocycles frequently lack the conjugated
Causality & Validation: As the pH of the solution changes, the protonation state of the spirocyclic amine changes, which directly alters the electron shielding of adjacent protons/carbons. By tracking the chemical shift (
-
Sample Prep: Dissolve the spirocycle (1-5 mM) in
containing 0.1 M KCl (to maintain constant ionic strength) and 1 mM imidazole (internal pH standard). -
Titration: Adjust the pH of the solution from pH 2.0 to 12.0 using micro-aliquots of DCl or NaOD, taking 10-15 discrete measurements.
-
Acquisition: Acquire a
-NMR spectrum at each pH step. -
Validation: Calculate the exact pH of the tube using the chemical shift of the imidazole protons.
-
Calculation: Plot the chemical shift of the spirocycle's
-protons against the validated pH. Fit the data to a non-linear sigmoidal regression to extract the exact at the inflection point.
References
- BLDpharm.The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- National Institutes of Health (PMC).Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
- ResearchGate.1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- International Journal of Innovative Research and Scientific Studies.Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
comparing the efficacy of different synthetic routes to azaspiro[3.3]heptanes
The integration of azaspiro[3.3]heptanes into drug discovery pipelines represents a paradigm shift in molecular design. As premier
This guide provides an objective, data-driven comparison of the three primary synthetic routes to azaspiro[3.3]heptanes, detailing the mechanistic causality behind critical reagent choices and providing self-validating experimental protocols.
Decision matrix for selecting azaspiro[3.3]heptane synthetic routes based on scale and isomer.
Quantitative Comparison of Synthetic Efficacy
To objectively select a synthetic route, chemists must weigh the target isomer against the scalability and functional group tolerance of the methodology.
| Synthetic Route | Target Scaffold | Key Reagents | Typical Yield | Scalability | Primary Advantage |
| Double Nucleophilic Displacement | 2-Oxa-6-azaspiro[3.3]heptane | Tribromopentaerythritol, Benzylamine | 40–60% (Overall) | >100 g | Uses inexpensive, commercially available starting materials. |
| Thermal [2+2] Cycloaddition | 1-Azaspiro[3.3]heptane | Graf's Isocyanate, Alane ( | 50–70% | ~50 g | Highly stereoselective; avoids complex photochemical setups. |
| Photochemical [2+2] Cycloaddition | Complex 1-Azaspiro[3.3]heptanes | Visible light, Ir/Ru Photosensitizer | 20–45% | mg to DEL scale | Mild conditions; compatible with DNA-encoded libraries. |
Route A: Classical Double Nucleophilic Displacement
Target: 2-Oxa-6-azaspiro[3.3]heptanes (Morpholine Bioisosteres)
This route relies on the sequential ring closure of inexpensive poly-halogenated precursors. It is the industrial standard for generating symmetrically substituted 2-azaspiro and 2-oxa-6-azaspiro scaffolds [2].
Step-by-Step Methodology:
-
Oxetane Formation: Treat tribromopentaerythritol with an aqueous base (e.g., NaOH) to induce an intramolecular cyclization, isolating 3,3-bis(bromomethyl)oxetane via distillation.
-
Spiro-annulation: React the oxetane intermediate with benzylamine in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures.
-
Deprotection & Salt Formation: Remove the benzyl protecting group via hydrogenolysis (Pd/C,
). Treat the crude free amine with glacial acetic acid to precipitate the product.
Mechanistic Causality & Validation:
-
Why DBU? DBU is explicitly chosen as a non-nucleophilic base to sponge the generated HBr. Using a standard amine base would lead to competitive nucleophilic attack on the highly strained oxetane ring, resulting in polymeric byproducts.
-
Why Acetic Acid over HCl? Standard deprotection protocols often trap amines as hydrochloride salts. However, the high acidity and extreme nucleophilicity of the chloride ion readily cleave the highly strained oxetane ring. Acetic acid is sufficiently acidic to form the salt but features a poorly nucleophilic counterion, preserving the spirocyclic core [2].
-
Self-Validation: Successful formation of the intact acetate salt is validated by its solubility profile (highly soluble in water/MeOH) and
H NMR integration showing a strict 1:1 ratio of the acetate methyl protons to the spirocyclic core, with a complete absence of vinylic protons (which would indicate oxetane ring-opening).
Route B: Thermal [2+2] Cycloaddition
Target: 1-Azaspiro[3.3]heptanes (Piperidine Bioisosteres)
The 1-aza isomers cannot be easily accessed via classical substitution due to the asymmetry of the spirocenter. Instead, a thermal [2+2] cycloaddition utilizing highly reactive isocyanates is employed [3, 5].
Workflow of thermal [2+2] cycloaddition using Graf's isocyanate and selective alane reduction.
Step-by-Step Methodology:
-
Cycloaddition: Slowly add Graf’s isocyanate (chlorosulfonyl isocyanate,
) to a solution of a methylenecyclobutane derivative in dichloromethane at -78 °C. Allow to warm to room temperature to yield a spirocyclic -lactam. -
Reduction: Treat the isolated
-lactam with freshly prepared alane ( ) in THF at 0 °C. Quench carefully with an aqueous Fieser workup.
Mechanistic Causality & Validation:
-
Why Graf's Isocyanate? Standard [2+2] cycloadditions between alkenes are thermally forbidden by Woodward-Hoffmann rules. However, the extreme electrophilicity of the chlorosulfonyl group significantly lowers the LUMO of the isocyanate, allowing a stepwise, thermally allowed [2+2] cycloaddition without requiring destructive UV light.
-
Why Alane (
) instead of ? is highly basic and acts as a strong nucleophile, which reliably induces nucleophilic ring-opening of the strained -lactam intermediate. Alane is a neutral, highly electrophilic reducing agent that coordinates directly to the lactam carbonyl oxygen, cleanly reducing it to the amine without compromising the spiro[3.3]heptane framework [5]. -
Self-Validation: Successful reduction is confirmed by the complete disappearance of the
-lactam carbonyl stretch (~1750 ) in FT-IR and the retention of the highly shielded cyclobutane protons in H NMR.
Route C: Visible Light-Mediated Photochemical [2+2] Cycloaddition
Target: Complex, highly functionalized Azaspiro-conjugates and DNA-Encoded Libraries (DELs)
For late-stage functionalization where harsh reagents (like alane or DBU) would destroy sensitive functional groups or biomolecules, photoredox catalysis offers a modern alternative [4].
Step-by-Step Methodology:
-
Reaction Setup: Combine a 2-isoxazoline-3-carboxylate, an exomethylene cyclobutane (often conjugated to a DNA tag), and an Iridium-based photosensitizer in a degassed aqueous/organic solvent mixture.
-
Irradiation: Irradiate the mixture with blue visible light (e.g., 450 nm LEDs) at room temperature for 2–4 hours.
-
Isolation: Purify the resulting complex 1-azaspiro[3.3]heptane via preparative HPLC or ethanol precipitation (for DELs).
Mechanistic Causality & Validation:
-
Why Energy Transfer Catalysis? Direct photochemical [2+2] cycloadditions require high-energy UV light, which causes non-specific degradation of sensitive functional groups and cleaves DNA tags. The Iridium photosensitizer absorbs soft visible light and transfers energy to the isoxazoline via a Dexter triplet-triplet energy transfer mechanism. This selectively generates a triplet biradical that undergoes intermolecular [2+2] cycloaddition under exceptionally mild conditions [4].
-
Self-Validation: For DEL applications, successful conversion is validated via LC-MS analysis of the DNA conjugate. The protocol is self-validating if the mass matches the exact [2+2] cycloadduct without broadening or degradation of the DNA oligonucleotide mass envelope, proving the mildness of the visible-light conditions.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Advances.[Link]
-
Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis.[Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Science.[Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.[Link]
Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane: A Technical Comparison Guide
As drug discovery programs increasingly navigate the complexities of property-based optimization, the transition from flat, sp²-rich rings to sp³-rich, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Piperidine is one of the most frequently encountered aliphatic heterocycles in FDA-approved drugs[1]. However, its inherent flexibility, high lipophilicity, and susceptibility to oxidative metabolism often necessitate structural intervention.
Introduced as a highly effective spirocyclic bioisostere, the 2-azaspiro[3.3]heptane scaffold offers a rigidified, vector-matched alternative to piperidine[2]. This guide provides an objective, mechanistic comparison of these two scaffolds, detailing the physicochemical rationale for replacement and providing a self-validating experimental protocol for assessing the resulting metabolic stability.
Physicochemical Rationale: The "Why" Behind the Replacement
Replacing a simple six-membered ring with a strained spirocyclic system is not merely a structural novelty; it is a calculated modulation of the molecule's physicochemical profile.
Overcoming Metabolic Liabilities (CYP450 -Oxidation)
The Achilles heel of the piperidine substructure is the tertiary amine, which is highly susceptible to Cytochrome P450 (CYP450)-mediated
By replacing the piperidine core with 2-azaspiro[3.3]heptane, the
Basicity (pKa) and Target Engagement
A successful bioisostere must maintain the critical electrostatic interactions of the parent molecule. The basicity of the nitrogen atom in 2-azaspiro[3.3]heptane (pKa ~9.5–10.5) is remarkably similar to that of piperidine (pKa ~10.0–11.2)[2]. This ensures that essential salt-bridge interactions with target proteins (e.g., GPCRs or kinases) are preserved without introducing the detrimental effects of hyper-basicity, such as poor membrane permeability or hERG channel toxicity.
Lipophilicity (logD) and Solubility
Modulating lipophilicity via spirocyclic replacement often yields counter-intuitive results. While the net change is the addition of a single carbon atom, the spatial rearrangement can significantly alter hydration networks. For N-linked 2-azaspiro[3.3]heptanes, the measured logD at pH 7.4 typically increases slightly by +0.2 to +0.5[3]. Despite this minor increase in lipophilicity, the rigid, 3D architecture of the spirocycle disrupts planar crystal lattice packing, frequently resulting in improved thermodynamic aqueous solubility compared to the parent piperidine[2].
Quantitative Comparison
The following table summarizes the key physicochemical and pharmacokinetic shifts typically observed when replacing a piperidine core with a 2-azaspiro[3.3]heptane scaffold in a model lead compound[4].
| Parameter | Piperidine Scaffold | 2-Azaspiro[3.3]heptane Scaffold | Mechanistic Impact / Causality |
| Geometry | Flexible chair conformation | Rigid, orthogonal rings | Reduces conformational entropy penalty upon target binding. |
| Basicity (pKa) | ~10.0 – 11.2 | ~9.5 – 10.5 | Maintains target salt-bridge interactions; slightly lower pKa can improve permeability. |
| Lipophilicity ( | Baseline | +0.2 to +0.5 | N-linked spirocycles show a slight increase consistent with the addition of a carbon atom[3]. |
| Metabolic Stability | Low/Moderate | High | Strained ring increases C-H bond dissociation energy, blocking CYP450 |
| Fraction sp³ (Fsp³) | 1.0 | 1.0 | Enhances 3D character; disrupts crystal packing to improve aqueous solubility[2]. |
Experimental Validation: Metabolic Stability Protocol
To objectively validate the bioisosteric advantage of 2-azaspiro[3.3]heptane, in vitro metabolic stability must be quantified. The following protocol details a self-validating Human Liver Microsome (HLM) assay designed to measure intrinsic clearance (
System Validation & Trustworthiness: This protocol incorporates two critical controls to ensure data integrity:
-
Enzyme Viability Control : Verapamil (a known high-clearance compound) is run in parallel. If Verapamil's half-life exceeds 15 minutes, the HLM batch is deemed inactive.
-
Cofactor Dependency Control : A "Minus-NADPH" incubation is performed. If the test compound degrades without NADPH, the instability is chemical or mediated by non-CYP enzymes (e.g., esterases), preventing false-positive CYP clearance assignments.
Assay Methodology
Step 1: Reagent Preparation
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final assay concentration of 0.5 mg/mL protein.
-
Prepare the test compound (piperidine parent and spirocyclic analog) and Verapamil control at a final concentration of 1 µM. Critical: Keep final organic solvent concentration (DMSO/MeOH) below 0.5% to prevent CYP450 inhibition.
Step 2: Pre-Incubation
-
Combine the HLM, buffer, and test compound in a 96-well plate. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.
Step 3: Reaction Initiation
-
Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
Step 4: Time-Course Sampling & Quenching
-
At designated time points (t = 0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).
-
Causality: The cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism. The IS corrects for any matrix effects or injection volume variances during downstream LC-MS/MS analysis.
Step 5: Sample Processing & LC-MS/MS Analysis
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining.
Step 6: Data Analysis
-
Plot the natural log of the percentage of compound remaining against time. The negative slope of the linear regression yields the elimination rate constant (
). -
Calculate half-life:
-
Calculate intrinsic clearance:
( L/min/mg).
Experimental Workflow Diagram
In vitro Human Liver Microsome (HLM) metabolic stability assay workflow.
Conclusion
The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane is a highly effective strategy for optimizing lead compounds. By leveraging the geometric constraints and altered C-H bond energetics of the spirocyclic system, medicinal chemists can systematically engineer out CYP450 metabolic liabilities while preserving target engagement and improving aqueous solubility. When executed and validated through rigorous, well-controlled pharmacokinetic assays, this replacement can significantly accelerate the development of robust clinical candidates.
References[2] Title: Spirocyclic Piperidine Bioisostere - Enamine
Source: enamine.net URL:[4] Title: A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem Source: benchchem.com URL:[3] Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC Source: nih.gov URL:[1] Title: UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE (XXXVI Ciclo) 4H-Dewar - IRIS Source: unipv.it URL:
Sources
Safety Operating Guide
Operational Disposal Guide: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Executive Summary & Immediate Hazard Profile
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a strained spirocyclic
Critical Directive: Treat this compound as a potential respiratory and skin sensitizer (analogous to penicillin intermediates) until the lactam ring is chemically cleaved. Do not dispose of the active parent compound directly into standard organic waste streams without prior deactivation, as intact beta-lactams can pose environmental risks regarding antibiotic resistance mechanisms.[1]
Hazard Identification Matrix
| Parameter | Classification | Operational Implication |
| Primary Hazard | Sensitizer / Irritant | H317 (May cause allergic skin reaction), H319 (Eye Irritation). |
| Chemical Reactivity | High Ring Strain | The spiro[3.3] system is energetically strained; susceptible to rapid hydrolysis. |
| Physical State | Solid (Powder) | Hygroscopic; keep away from moisture until controlled hydrolysis. |
| Storage | 2–8°C, Inert Gas | Store under Argon/Nitrogen to prevent spontaneous ring opening. |
Pre-Disposal Deactivation Protocol (The "Kill Step")
Rationale: The goal is to chemically open the strained
Reagents Required:
-
Sodium Hydroxide (NaOH) 1.0 M or 2.0 M solution.
-
Solvent (if solid): Methanol or DMSO (to ensure solubility before hydrolysis).
Step-by-Step Deactivation Procedure
-
Dissolution:
-
If the waste is solid, dissolve it in a minimal amount of Methanol (MeOH). The compound is polar; if MeOH fails, use DMSO.
-
Note: Do not use water initially if the compound is hydrophobic, as it may form a suspension that resists hydrolysis.
-
-
Alkaline Hydrolysis:
-
Slowly add 1.0 M NaOH to the solution.
-
Ratio: Ensure a molar excess of base (at least 3:1 NaOH to substrate).
-
Mechanism:[2][3] The hydroxide ion (
) acts as a nucleophile, attacking the carbonyl carbon of the -lactam ring. The ring strain of the spiro[3.3] system accelerates this cleavage, forming a linear -amino acid derivative.
-
-
Incubation:
-
Stir the mixture at ambient temperature for 2–4 hours .
-
Verification: For bulk quantities (>5g), monitor the disappearance of the lactam carbonyl stretch (~1740–1780 cm⁻¹) via IR spectroscopy or TLC.
-
-
Neutralization (Optional but Recommended):
-
Once the ring is opened, the solution is a basic aqueous waste.
-
Carefully adjust pH to ~7–9 using dilute HCl if your facility requires neutral pH for waste pickup.
-
Warning: Do not over-acidify, as this may generate heat or precipitate the degradation product.
-
Waste Segregation & Packaging
Once deactivated, the material is no longer a reactive lactam but a chemical waste product.
| Waste Stream | Criteria | Packaging Instruction |
| Stream A: Deactivated Aqueous | Hydrolyzed solution (Water/NaOH base). | Polyethylene (HDPE) carboy. Label: "Deactivated Alkaline Waste - pH > 10". |
| Stream B: Solid Contaminated | Gloves, weighing boats, paper towels. | Double-bag in yellow biohazard/chem-hazard bags. Treat as "Trace Chemo/Sensitizer" waste. |
| Stream C: Non-Deactivated (Emergency) | ONLY if deactivation is impossible. | Seal in primary glass container, place in secondary containment. Label: "High Hazard: Beta-Lactam Sensitizer". |
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision matrix for handling this specific compound.
Figure 1: Operational workflow for the chemical deactivation of spirocyclic beta-lactams.
Emergency Spill Response
Scenario: Spillage of solid powder (100 mg – 5 g) on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm min) and a P95/N95 particulate respirator. Beta-lactams can cause respiratory sensitization.[4]
-
Containment: Do not dry sweep. Cover the spill with a paper towel soaked in 1M NaOH or a specific "Beta-Lactamase" decontamination solution if available.
-
Deactivation in situ: Allow the wet towel to sit for 15 minutes. This initiates hydrolysis of the dust.
-
Cleanup: Wipe up the slurry. Clean the surface twice with water and detergent.
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag (See Stream B above).
Scientific Rationale & References
Mechanism of Action
The 2-oxo-1-azaspiro[3.3]heptane system contains significant Baeyer strain due to the spiro-fusion of two four-membered rings. This makes the carbonyl carbon of the lactam highly electrophilic. Treatment with hydroxide ions (
References
-
Alcaide, B., & Almendros, P. (2010).[5] Spirocyclic β-Lactams: Synthesis and Biological Evaluation. Springer.
-
Fisher Scientific. (2025). Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate (Analogous spiro-system hazards).
-
Kümmerer, K. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI.
-
Carreira, E. M. (2019). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich Technical Bulletin.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
[1]
Executive Safety Summary
Treat as a Potential Sensitizer.
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 118754-53-3) contains a strained azetidin-2-one (
Immediate Action Required:
-
Strict Containment: Do not handle on an open bench. Use a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.
-
Aerosol Control: The primary risk is inhalation of fine dust, which can lead to respiratory sensitization (occupational asthma).
-
Segregation: Dedicated spatulas and glassware are recommended to prevent cross-contamination of non-lactam workflows.
Hazard Assessment & Risk Profile
To understand the PPE requirements, we must analyze the "Structure-Activity Relationship" (SAR) of the molecule.
| Structural Feature | Associated Hazard | Causality |
| 2-Oxo-1-aza (Azetidinone) | Sensitization (Resp/Skin) | The strained 4-membered lactam ring is an acylating agent. It can react with nucleophilic residues on proteins (haptenization), triggering an immune response. |
| Carboxylic Acid (-COOH) | Corrosivity / Irritation | Acidic protons can cause immediate irritation to mucous membranes, eyes, and skin upon contact. |
| Spirocyclic Scaffold | Unknown Potency | Rigid spiro-systems often improve metabolic stability and binding affinity, potentially increasing the biological potency of the intermediate compared to flexible analogs. |
Occupational Exposure Band (OEB) Assignment: In the absence of a specific OEL, assign this compound to OEB 3 (Hazardous) or OEB 4 (High Potency) depending on quantity.
-
Target Control Limit: < 10
g/m (8-hr TWA).[1]
PPE Selection Matrix
This matrix is designed to be a self-validating system. If a specific PPE item is unavailable, the operation must stop .
Standard Laboratory Scale (< 10g)
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P2 mask if outside hood (only for emergencies). | The lactam ring is a potent sensitizer.[2] Inhalation is the fastest route to systemic sensitization. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient. | Fine powders can bypass the gaps in standard safety glasses. Acidic nature poses a corneal damage risk. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Organic acids can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier. |
| Body | Tyvek® Lab Coat (or equivalent non-woven, disposable material) + Chemical Apron. | Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable coats prevent this. |
Scale-Up / Spill Cleanup (> 10g or Accident)
-
Respiratory: Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.
-
Suit: Tychem® C or equivalent chemical-resistant coverall (taped seams).
-
Boots: Chemical-resistant overboots.
PPE Decision Logic (Visualization)
The following logic tree guides the researcher through the PPE selection process based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state and quantity. Note that solid handling defaults to Level 2 due to the sensitization risk of the beta-lactam motif.
Operational Protocols (Step-by-Step)
A. The "Zero-Aerosol" Weighing Method
Goal: Transfer solid without creating airborne dust.
-
Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Why? Dry spirocyclic powders are often static-prone; static discharge can "jump" the powder out of the boat, creating aerosols.
-
Tare & Transfer:
-
Open the source container only inside the hood.
-
Use a disposable spatula (prevent cross-contamination).
-
Transfer powder gently. Do not dump.
-
-
Solubilization (The Critical Step):
-
Do not remove the weighing boat containing powder from the hood.
-
Add the solvent (e.g., DMSO, Methanol) directly to the weighing boat or transfer the powder to a vial and add solvent immediately.
-
Scientific Rationale: Handling the compound in solution eliminates the inhalation risk associated with the dust.
-
B. Glove Removal & Inspection (Self-Validating)
-
Outer Glove Removal: Peel off the outer glove inside the fume hood, turning it inside out to trap any residue.
-
Inner Glove Inspection: Inspect the inner white/blue nitrile glove for any discoloration or tears.
-
Disposal: Dispose of outer gloves as "Solid Hazardous Waste (Trace Chem)."
Waste Disposal & Decontamination
Because this is a beta-lactam derivative, it cannot be mixed with general organic waste streams if your facility recycles solvents, as it may contaminate the recycling pool.
Disposal Workflow
Figure 2: Waste segregation workflow. Note the emphasis on Incineration rather than Autoclaving, as heat alone may not fully degrade the ring without hydrolysis.
Decontamination Solution
If a spill occurs, the beta-lactam ring must be chemically opened (hydrolyzed) to destroy its biological activity.
-
Recipe: 1N Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).
-
Action: Cover spill with absorbent pads. Soak pads with the deactivation solution. Wait 30 minutes. The high pH attacks the carbonyl of the lactam, opening the ring and neutralizing the sensitization risk.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[3][Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[4][5][Link]
Sources
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 5. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
